3-Ethynylanisole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-ethynyl-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-3-8-5-4-6-9(7-8)10-2/h1,4-7H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASXCTCNZKFDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348802 | |
| Record name | 3-Ethynylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
768-70-7 | |
| Record name | 3-Methoxyphenylacetylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=768-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethynylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethynyl-3-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Ethynylanisole
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 3-ethynylanisole (1-ethynyl-3-methoxybenzene), a valuable building block in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the most effective synthetic strategies, detailed mechanistic insights, and robust analytical characterization protocols. The primary focus is on the Sonogashira cross-coupling reaction, a highly efficient method for the formation of the key carbon-carbon bond. This guide explains the causality behind experimental choices, offers a self-validating protocol, and is grounded in authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound is an aromatic compound featuring a methoxy group and a terminal alkyne, functionalities that make it a versatile precursor in organic synthesis. The terminal alkyne is particularly valuable, serving as a handle for a wide array of chemical transformations, including "click" chemistry, further cross-coupling reactions, and cyclizations. Its derivatives are integral to the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1] For instance, the ethynyl moiety is a key component in various kinase inhibitors and other targeted therapeutics, where it can form crucial interactions within the ATP-binding site of enzymes.[2] This guide provides the foundational knowledge required for the efficient synthesis and rigorous characterization of this important chemical intermediate.
Synthesis of this compound via Sonogashira Coupling
The formation of a carbon-carbon bond between an aryl halide and a terminal alkyne is most effectively achieved through the Sonogashira cross-coupling reaction.[3] This palladium-catalyzed, copper-cocatalyzed method offers mild reaction conditions and broad functional group tolerance, making it the industry standard for synthesizing arylalkynes like this compound.[4][5]
Mechanistic Rationale: The Palladium and Copper Catalytic Cycles
The efficacy of the Sonogashira reaction stems from the synergistic action of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][6] Understanding this mechanism is critical for troubleshooting and optimizing the reaction.
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (e.g., 3-iodoanisole), forming a Pd(II) intermediate.[4] This step is often the rate-limiting step, and its efficiency is influenced by the choice of palladium ligand and the nature of the halide (I > Br > Cl).[4][7]
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, in the presence of an amine base, to form a copper(I) acetylide intermediate.[8] This step increases the nucleophilicity of the alkyne.
-
Transmetalation and Reductive Elimination: The key step is the transmetalation of the acetylide group from the copper acetylide to the Pd(II) complex.[1] This is followed by reductive elimination, which forms the final C(sp²)-C(sp) bond of this compound and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
The diagram below illustrates the interplay between these two catalytic cycles.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 3-iodoanisole and trimethylsilylacetylene, followed by in-situ deprotection. The use of trimethylsilylacetylene is a common strategy to avoid the handling of volatile acetylene gas and to minimize the undesired homo-coupling of the terminal alkyne (Glaser coupling).[9]
Materials and Reagents:
-
3-Iodoanisole (1.0 eq)
-
Trimethylsilylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) (Anhydrous, 3.0 eq)
-
Tetrahydrofuran (THF) (Anhydrous)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 eq)
-
Diethyl ether, Saturated aq. NH₄Cl, Brine, Anhydrous MgSO₄
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-iodoanisole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).[10]
-
Solvent and Reagent Addition: Add anhydrous THF (to achieve a ~0.2 M concentration of the aryl halide) and anhydrous triethylamine (3.0 eq) via syringe. Stir the mixture for 10 minutes at room temperature.[11]
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirring mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-iodoanisole spot is consumed (typically 2-4 hours).
-
Deprotection: Once the coupling is complete, cool the reaction mixture in an ice bath and add TBAF solution (1.2 eq) dropwise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional hour.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.[12]
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a colorless to pale yellow oil.[12]
Characterization and Data Analysis
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following workflow and data provide a benchmark for validation.
Physical and Spectroscopic Properties
The following table summarizes the key physical and expected spectroscopic data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O | |
| Molecular Weight | 132.16 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 204-210 °C (lit.) | |
| Density | 1.04 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.555 (lit.) | |
| Mass Spec (EI) | m/z (%) = 132.1 (M+, 100%), 117.1, 102.1, 89.1 | [13] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.25 (t, 1H), 7.10 (m, 1H), 7.05 (m, 1H), 6.90 (m, 1H), 3.80 (s, 3H), 3.05 (s, 1H) | [13] |
| IR (Neat) | ν (cm⁻¹): ~3290 (≡C-H), ~2100 (C≡C), ~1600, 1480 (C=C), ~1250 (C-O) | [7][14] |
Interpretation of Characterization Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. The singlet at ~3.05 ppm corresponds to the acetylenic proton (≡C-H). The singlet at ~3.80 ppm is characteristic of the methoxy (-OCH₃) protons. The complex multiplet pattern between 6.90 and 7.25 ppm represents the four protons on the disubstituted aromatic ring.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A sharp, strong peak around 3290 cm⁻¹ confirms the presence of the terminal alkyne C-H bond.[15] A weaker, sharp absorption around 2100 cm⁻¹ is indicative of the C≡C triple bond stretch.[15] Strong bands for the aromatic C=C bonds and the aryl ether C-O stretch will also be present.
-
Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion (M+) peak at an m/z value corresponding to the molecular weight of the compound (~132.16).
Safety, Handling, and Storage
4.1. Hazard Identification
-
This compound is a combustible liquid.
-
It may cause skin, eye, and respiratory irritation.[16]
-
Handle in a well-ventilated area or a chemical fume hood.[17]
4.2. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles.[18]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).[18]
-
Skin and Body Protection: Wear a lab coat.[18]
4.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[19]
-
Keep away from heat, sparks, open flames, and other ignition sources.[17][20]
-
The compound can be sensitive to light, air, and heat.[16] Storage under an inert atmosphere is recommended for long-term stability.
Conclusion
This guide has detailed a reliable and well-established method for the synthesis of this compound using the Sonogashira cross-coupling reaction. The mechanistic underpinnings, a step-by-step experimental protocol, and a comprehensive characterization workflow have been presented to equip researchers with the necessary tools for success. By following the outlined procedures and analytical benchmarks, scientists in drug discovery and materials science can confidently produce and validate high-purity this compound for their research applications.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 13. This compound 96(768-70-7) 1H NMR [m.chemicalbook.com]
- 14. This compound 96(768-70-7)IR [m.chemicalbook.com]
- 15. Rhenium Chalcogenide Clusters Containing para-Substituted Phenylacetylide Ligands: Synthesis, Characterization, and Investigation of Substituent Effects on Spectroscopic and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labsolu.ca [labsolu.ca]
- 17. fishersci.fr [fishersci.fr]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. static.cymitquimica.com [static.cymitquimica.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to 3-Ethynylanisole: Chemical Properties and Reactivity
Abstract
3-Ethynylanisole, also known as 1-ethynyl-3-methoxybenzene, is a versatile bifunctional organic building block of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry.[1][2] Its unique structure, featuring a terminal alkyne and a methoxy-substituted aromatic ring, provides two distinct points for chemical modification. This guide offers an in-depth exploration of the core chemical properties and reactivity of this compound, providing field-proven insights and detailed protocols for its application in key synthetic transformations. We will delve into its physical characteristics, spectral signatures, and pivotal reactions such as the Sonogashira coupling and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), grounding all mechanistic claims and protocols in authoritative sources.
Core Chemical and Physical Properties
This compound is a combustible, colorless to light orange liquid at room temperature.[3][4] The presence of the terminal alkyne makes it a valuable precursor for creating more complex molecular architectures.[1] The methoxy group on the aromatic ring influences the electronic properties of the molecule, modulating the reactivity of both the phenyl ring and the ethynyl group.
Physicochemical Data Summary
The fundamental properties of this compound are summarized in the table below, compiled from leading chemical suppliers and databases.[2][4][5]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O | [5][6] |
| Molecular Weight | 132.16 g/mol | [5][6] |
| CAS Number | 768-70-7 | [5][6] |
| Appearance | Clear, colorless to light orange/yellow liquid | [4] |
| Boiling Point | 204-210 °C (lit.) | [2][4][5] |
| Density | 1.04 g/mL at 25 °C (lit.) | [4][5] |
| Refractive Index (n20/D) | 1.555 (lit.) | [4][5] |
| Flash Point | 76.67 °C (170.0 °F) - closed cup | [2][5] |
| Water Solubility | Slightly soluble | [2] |
| Sensitivity & Stability | Light, air, and heat sensitive.[6] Store under inert gas in a dark place.[2][4] |
Spectral Data Interpretation
While raw spectral data is specific to individual sample analysis, the expected signatures for this compound are well-characterized and essential for structural verification:
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons (in the ~6.8-7.3 ppm region), a singlet for the methoxy group protons (~3.8 ppm), and a singlet for the acetylenic proton (~3.0 ppm).
-
¹³C NMR: Key signals include those for the two sp-hybridized carbons of the alkyne (~77 and ~83 ppm), the aromatic carbons (in the ~115-160 ppm range), and the methoxy carbon (~55 ppm).
-
IR Spectroscopy: A sharp, weak absorption around 3300 cm⁻¹ is indicative of the ≡C-H stretch. A peak in the 2100-2140 cm⁻¹ region corresponds to the C≡C triple bond stretch. Strong absorptions around 1250 cm⁻¹ and 1050 cm⁻¹ are characteristic of the aryl ether C-O stretch.[7]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 132.16, confirming the molecular weight.[8]
Reactivity and Key Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its terminal alkyne. This functional group is a gateway to two of modern chemistry's most powerful carbon-carbon and carbon-heteroatom bond-forming reactions: the Sonogashira coupling and "click chemistry."
Sonogashira Coupling: Formation of Aryl Alkynes
The Sonogashira reaction is a cornerstone of cross-coupling chemistry, enabling the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[9] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes under mild conditions.[10][11]
Causality Behind Experimental Choices: The reaction relies on a dual catalytic system. A palladium(0) complex is the primary catalyst that facilitates the oxidative addition of the aryl halide. A copper(I) salt (e.g., CuI) acts as a co-catalyst, reacting with the terminal alkyne to form a copper(I) acetylide intermediate.[11] This transmetalation step to the palladium center is often the rate-determining step and is crucial for the high efficiency of the reaction.[11] An amine base, such as triethylamine or piperidine, is required to neutralize the HX byproduct and to serve as the solvent.[10][12]
Caption: The dual catalytic cycles of the Sonogashira coupling.
Self-Validating Protocol: General Procedure for Sonogashira Coupling
This protocol is a generalized representation. Substrate-specific optimization is essential.
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), Pd(PPh₃)₄ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).
-
Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed anhydrous amine solvent (e.g., triethylamine) via syringe.
-
Alkyne Addition: Add this compound (1.1-1.5 eq.) to the mixture via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-80 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[12]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the premier example of "click chemistry," a concept introduced by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts.[13][14][15] This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.[13][16]
Causality Behind Experimental Choices: The uncatalyzed Huisgen 1,3-dipolar cycloaddition requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers.[14] The introduction of a copper(I) catalyst dramatically accelerates the reaction (by a factor of 10⁷ to 10⁸) and provides exquisite regiocontrol, yielding only the 1,4-isomer.[14] The reaction is remarkably tolerant of a wide array of functional groups and can often be performed in aqueous, protic solvents, making it suitable for bioconjugation applications.[15][16] The copper(I) catalyst can be added as a salt (e.g., CuI) or generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[16]
Caption: A workflow diagram for the CuAAC click reaction.
Self-Validating Protocol: General Procedure for CuAAC Reaction
This protocol is a generalized representation for a typical small-molecule synthesis.
-
Reagent Solution: In a vial, dissolve the organic azide (1.0 eq.) and this compound (1.0-1.1 eq.) in a suitable solvent mixture, such as t-butanol/water (1:1).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 eq.) in water. Prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq.) in water.
-
Reaction Initiation: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is often observed.
-
Reaction: Allow the reaction to stir at room temperature. The reaction is often complete within 1 to 24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting triazole product can often be isolated in high purity without chromatography, but can be further purified by recrystallization or silica gel chromatography if necessary.[16]
Safety and Handling
As a responsible scientist, proper handling of this compound is paramount. It is classified as a combustible liquid and can cause skin and serious eye irritation, as well as respiratory irritation.[6][17]
-
Hazard Statements (GHS): H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][6]
-
Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6]
-
P261: Avoid breathing mist, vapors, or spray.[6]
-
P280: Wear protective gloves, eye protection, and face protection.[6][17]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][17]
-
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6] All manipulations should be performed in a well-ventilated fume hood.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere.[2][4] It is sensitive to light, air, and heat.[6]
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its defined physicochemical properties and the predictable, high-yielding reactivity of its terminal alkyne group make it an invaluable tool for researchers. A thorough understanding of its participation in cornerstone reactions like the Sonogashira coupling and CuAAC click chemistry allows for the rational design and efficient construction of complex molecules for pharmaceutical and materials science applications. Adherence to strict safety protocols is essential to ensure its effective and safe utilization in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. Cas 768-70-7,this compound 96 | lookchem [lookchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound 96 CAS#: 768-70-7 [m.chemicalbook.com]
- 5. 3-エチニルアニソール 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. labsolu.ca [labsolu.ca]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scispace.com [scispace.com]
- 13. Click chemistry - Wikipedia [en.wikipedia.org]
- 14. Click Chemistry [organic-chemistry.org]
- 15. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 16. benchchem.com [benchchem.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
1-Ethynyl-3-methoxybenzene CAS number and molecular weight
For researchers and scientists engaged in drug development and chemical synthesis, precise identification of a compound is paramount. This section provides the key identifiers for 1-Ethynyl-3-methoxybenzene, also known under synonyms such as 3-Ethynylanisole and 3-Methoxyphenylacetylene.[1]
The Chemical Abstracts Service (CAS) has assigned the number 768-70-7 to 1-Ethynyl-3-methoxybenzene.[1][2] This unique numerical identifier is universally used to provide an unambiguous reference for the chemical substance, avoiding confusion that can arise from its various synonyms.
The molecular weight of 1-Ethynyl-3-methoxybenzene is a fundamental physical property critical for stoichiometric calculations in chemical reactions and for analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₈O | [1][2] |
| Molecular Weight | 132.16 g/mol | [2] |
| Monoisotopic Mass | 132.057514874 Da | [2] |
This foundational data serves as the starting point for any in-depth study or application of this compound. The subsequent sections of this guide will delve into the synthesis, reactivity, and applications of 1-Ethynyl-3-methoxybenzene, grounded in these core identifiers.
References
Introduction: The Versatility of 3-Ethynylanisole
An In-Depth Technical Guide to the Reaction Mechanism Studies of 3-Ethynylanisole
For Researchers, Scientists, and Drug Development Professionals
This compound (1-Ethynyl-3-methoxybenzene) is a bifunctional aromatic compound featuring a terminal alkyne and a methoxy-substituted benzene ring.[1] This unique structural combination imparts a versatile reactivity profile, making it a valuable building block in diverse fields, from medicinal chemistry to materials science. The electron-donating nature of the meta-positioned methoxy group influences the reactivity of the aromatic ring, while the terminal alkyne group serves as a reactive handle for a multitude of transformations.
Its significance is particularly pronounced in drug discovery, where the rigid alkyne linker can be used to construct complex molecular architectures and as a precursor for heterocyclic scaffolds.[2][3][4][5][6] Understanding the core reaction mechanisms of this compound is paramount for its effective utilization in the synthesis of novel chemical entities. This guide provides an in-depth exploration of its most critical reaction pathways, focusing on the causality behind experimental choices and providing validated protocols for practical application.
| Compound Property | Value |
| CAS Number | 768-70-7[1] |
| Linear Formula | CH₃OC₆H₄C≡CH[1] |
| Molecular Weight | 132.16 g/mol [1] |
| Boiling Point | 204-210 °C[1] |
| Density | 1.04 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.555[1] |
Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction
The Sonogashira coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[7][8] This reaction is fundamental for the functionalization of this compound, enabling its direct linkage to various aromatic and vinylic systems under mild conditions.[7]
Authoritative Grounding: The Catalytic Cycles
The reaction mechanism is understood to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][9] While copper-free variants exist, the co-catalyzed system remains prevalent due to its high efficiency.[9]
-
The Palladium Cycle: This cycle is responsible for activating the aryl halide and coupling it with the alkyne.
-
Oxidative Addition: A Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition with the aryl halide (Ar-X) to form a square planar Pd(II) complex.[9] This is the activation step for the halide.
-
Transmetalation: The key step where the two cycles intersect. A copper(I) acetylide, formed in the copper cycle, transfers its acetylide group to the Pd(II) complex, displacing the halide. This is typically the rate-determining step.[9]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final coupled product (Ar-C≡CR) and regenerate the active Pd(0) catalyst.[7][10]
-
-
The Copper Cycle: This cycle's primary role is to generate the reactive copper acetylide nucleophile.
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne of this compound.
-
Deprotonation: In the presence of an amine base (e.g., triethylamine or diisopropylamine), the acidity of the terminal alkyne proton is increased, facilitating its removal to form a copper(I) acetylide intermediate.[9][10] This species is then ready for transmetalation to the palladium center.
-
Expertise & Experience: Causality in Experimental Design
The choice of each component is critical for a successful reaction.
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) and a copper(I) salt (typically CuI) is used. The phosphine ligands on the palladium stabilize the catalyst and influence its reactivity.[9]
-
Base: An amine base is required not only to neutralize the HX generated but, more importantly, to facilitate the deprotonation of the alkyne in the copper cycle.[7][10]
-
Solvent: Anhydrous, deoxygenated solvents like THF or DMF are used because the Pd(0) catalyst is sensitive to oxidation.
[3+2] Dipolar Cycloaddition: Azide-Alkyne "Click" Chemistry
The 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry".[11][12] This reaction provides an efficient and highly reliable method for linking this compound to other molecules, a strategy frequently employed in drug discovery and bioconjugation.
Authoritative Grounding: Mechanistic Pathways
Two primary mechanistic pathways exist for this transformation:
-
The Huisgen [3+2] Cycloaddition (Thermal): This is the original, uncatalyzed reaction. It is a concerted pericyclic reaction that proceeds through a single transition state.[11] However, it often requires elevated temperatures and can produce a mixture of 1,4- and 1,5-regioisomers, limiting its utility.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The introduction of a copper(I) catalyst dramatically accelerates the reaction and, crucially, renders it highly regioselective, exclusively yielding the 1,4-disubstituted triazole.[12] The mechanism is stepwise:
-
Formation of a copper(I) acetylide from this compound.
-
Coordination of the organic azide to the copper center.
-
Cyclization to form a six-membered copper-containing intermediate (cupracycle).
-
Rearrangement and protonolysis to release the 1,4-triazole product and regenerate the Cu(I) catalyst.
-
Trustworthiness: A Self-Validating Protocol
The CuAAC reaction is renowned for its robustness. It proceeds to high conversion with minimal byproducts, often requiring little to no purification beyond simple filtration or extraction. Its insensitivity to most functional groups and aqueous conditions makes it a highly trustworthy and reproducible transformation.
Electrophilic Addition: Hydration of the Alkyne
The addition of water across the carbon-carbon triple bond, known as hydration, is a classic alkyne transformation that converts this compound into the corresponding methyl ketone (3-methoxyacetophenone).[13][14]
Authoritative Grounding: The Hydration Mechanism
This reaction is typically catalyzed by a strong acid in the presence of a mercury(II) salt (e.g., HgSO₄). The mechanism proceeds as follows:
-
Electrophilic Attack: The Hg²⁺ ion acts as an electrophile, coordinating to the alkyne to form a cyclic mercurinium ion intermediate. This coordination activates the alkyne towards nucleophilic attack.
-
Nucleophilic Attack by Water: A water molecule attacks the more substituted carbon of the activated alkyne complex. For a terminal alkyne like this compound, this attack follows Markovnikov's rule , leading to the hydroxyl group being placed at the internal carbon.[14][15]
-
Deprotonation: Loss of a proton from the oxonium ion yields a mercury-containing enol.
-
Protodemercuration: The vinyl mercury species is protonated by the acid, cleaving the C-Hg bond to form a neutral enol.
-
Keto-Enol Tautomerization: The enol intermediate is unstable and rapidly tautomerizes to the more stable keto form, yielding the final methyl ketone product.[14]
Expertise & Experience: Causality in Catalyst Choice
While simple acid catalysis is possible, the reaction is extremely slow.[14][15] Mercury(II) salts are used because the Hg²⁺ ion is a potent Lewis acid that effectively polarizes the alkyne's pi system, making it much more susceptible to attack by a weak nucleophile like water. The methoxy group at the meta position has a minimal electronic directing effect on the regioselectivity of the hydration, which is primarily governed by Markovnikov's rule for terminal alkynes.
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound with Iodobenzene
-
System Validation: This protocol is self-validating through the expected formation of 1-methoxy-3-(phenylethynyl)benzene, which can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Successful coupling is indicated by the disappearance of the terminal alkyne proton signal (~3.1 ppm) in the ¹H NMR spectrum.
-
Methodology:
-
To a dry, argon-flushed Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), and iodobenzene (1.0 eq).
-
Add anhydrous, degassed triethylamine (3.0 eq) and anhydrous THF (5 mL per mmol of iodobenzene).
-
Stir the mixture for 5 minutes at room temperature.
-
Add this compound (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature for 6-12 hours, monitoring progress by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient).
-
Protocol 2: CuAAC Reaction of this compound with Benzyl Azide
-
System Validation: The formation of 1-(benzyl)-4-(3-methoxyphenyl)-1H-1,2,3-triazole is confirmed by spectroscopic methods. A characteristic singlet for the triazole proton will appear in the ¹H NMR spectrum (~7.5-8.0 ppm).
-
Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water (10 mL per mmol).
-
Add a freshly prepared 1M aqueous solution of sodium ascorbate (0.2 eq).
-
Add a 0.5M aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the resulting heterogeneous mixture vigorously at room temperature for 12-24 hours. The reaction mixture will typically change color.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Dilute the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
The product is often pure enough for subsequent use; if necessary, it can be purified by recrystallization or chromatography.
-
References
- 1. 3-エチニルアニソール 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. drugdiscoverychemistry.com [drugdiscoverychemistry.com]
- 5. Drug Discovery & Development Services and Capabilities| RTI [rti.org]
- 6. In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories | Technology Networks [technologynetworks.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. study.com [study.com]
- 14. Alkyne Reactivity [www2.chemistry.msu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Physical properties of 3-Ethynylanisole (boiling point, density)
An In-Depth Technical Guide to the Physical Properties of 3-Ethynylanisole
For professionals in research, chemical synthesis, and drug development, a precise understanding of the physical properties of reagents is fundamental to experimental design, process optimization, and safety. This guide provides a detailed examination of this compound (CAS: 768-70-7), a key building block in organic synthesis. We will focus on its boiling point and density, offering both established literature values and the robust experimental protocols required for their empirical verification.
Core Physical Characteristics of this compound
This compound, also known as 1-ethynyl-3-methoxybenzene, is an aromatic compound with the molecular formula C₉H₈O.[1][2] Its structure, featuring a methoxy group and a terminal alkyne on a benzene ring, makes it a versatile intermediate in cross-coupling reactions and the synthesis of more complex molecules. The accurate determination of its physical properties is crucial for purification, reaction setup, and modeling.
Table 1: Physical Properties of this compound
| Physical Property | Value | Conditions |
| Boiling Point | 204-210 °C | Atmospheric Pressure |
| 146-147 °C | 15 mmHg (Reduced Pressure) | |
| Density | 1.04 g/mL | 25 °C |
Data sourced from Sigma-Aldrich.[3][4]
Experimental Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the formation of vapor bubbles throughout the liquid's volume.[5][6] For research-scale quantities, the capillary method is a highly efficient and accurate technique for determining this property.
Causality and Methodological Integrity
The choice of the capillary method is predicated on its efficiency with small sample volumes and its ability to provide a sharp, observable endpoint. The entire system is self-validating: the continuous stream of bubbles from the capillary definitively indicates that the liquid's vapor pressure has overcome the ambient pressure at that specific temperature. Slow, uniform heating is critical to prevent superheating and to ensure that the thermometer reading accurately reflects the liquid's temperature at the moment of boiling.[7]
Protocol: Boiling Point Determination via the Capillary Method
This protocol outlines the procedure using a standard heating block apparatus.
-
Preparation : Place a small amount (a few milliliters) of this compound into a small fusion tube.[7]
-
Capillary Insertion : Seal one end of a glass capillary tube by rotating it in a flame. Place the sealed capillary tube, open-end down, into the fusion tube containing the sample.[5][8]
-
Apparatus Setup : Insert the fusion tube assembly into a heating block. Place a calibrated thermometer into the block, ensuring the thermometer bulb is level with the sample in the fusion tube.[7][8]
-
Heating : Heat the block slowly and steadily. Observe the sample closely.
-
Observation : As the temperature approaches the boiling point, a slow stream of bubbles will begin to emerge from the capillary tube.
-
Endpoint Determination : The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[7] Record this temperature. For enhanced accuracy, the apparatus can be allowed to cool; the temperature at which the liquid is drawn back into the capillary tube upon cooling is also considered the boiling point.[9]
-
Barometric Pressure : For utmost accuracy, record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[5]
Experimental Workflow: Boiling Point Determination
Caption: Workflow for Boiling Point Determination.
Experimental Determination of Density
Density is an intrinsic physical property defined as the mass of a substance per unit of its volume (ρ = m/V).[10] It is temperature-dependent; therefore, recording the temperature during measurement is crucial for accuracy and reproducibility.[11] A straightforward and reliable method for determining the density of a liquid involves the gravimetric measurement of a known volume.
Causality and Methodological Integrity
This method's trustworthiness stems from its reliance on two fundamental and highly accurate measurements: mass, determined by an analytical balance, and volume, determined using calibrated glassware (e.g., a graduated cylinder or pycnometer).[12][13] By performing multiple measurements and averaging the results, random errors can be minimized, ensuring a robust and validated final value.[10]
Protocol: Density Determination via Gravimetry
-
Tare Measurement : Place a clean, dry 10 mL or 25 mL graduated cylinder on an analytical balance and tare the mass to zero. If taring is not possible, record the mass of the empty cylinder.[10][14]
-
Sample Addition : Carefully add a specific volume of this compound (e.g., 20 mL) to the graduated cylinder. Ensure an accurate volume reading by observing the bottom of the meniscus.[11]
-
Mass Measurement : Place the graduated cylinder with the sample back on the analytical balance and record the mass.[11]
-
Temperature Measurement : Immediately measure and record the temperature of the liquid sample.[11]
-
Calculation : Calculate the density using the formula: Density = Mass / Volume.
-
Replication : Repeat the procedure at least two more times, using slightly different volumes if desired, to ensure precision.[10] Calculate the average density from the trials.
Experimental Workflow: Density Determination
Caption: Workflow for Density Determination.
References
- 1. labsolu.ca [labsolu.ca]
- 2. 1-Ethynyl-3-methoxybenzene | C9H8O | CID 640753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 96 768-70-7 [sigmaaldrich.com]
- 4. This compound 96 768-70-7 [sigmaaldrich.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. Video: Boiling Points - Concept [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 12. mt.com [mt.com]
- 13. wjec.co.uk [wjec.co.uk]
- 14. Measuring density | Class experiment | RSC Education [edu.rsc.org]
The Versatility of 3-Ethynylanisole: A Technical Guide to the Synthesis of Novel Compounds
Introduction: 3-Ethynylanisole as a Premier Building Block
In the landscape of modern organic synthesis and drug discovery, the pursuit of molecular diversity from readily accessible starting materials is paramount. This compound, with its unique electronic and structural features, has emerged as a cornerstone for the construction of a vast array of complex organic molecules. This technical guide provides an in-depth exploration of the synthetic utility of this compound, offering field-proven insights and detailed protocols for the synthesis of novel compounds.
The strategic positioning of the methoxy and terminal alkyne functionalities on the aromatic ring imparts a rich and varied reactivity profile to this compound. The electron-donating nature of the methoxy group influences the reactivity of the aromatic ring, while the terminal alkyne serves as a versatile handle for a multitude of transformations, including carbon-carbon bond formation and the construction of heterocyclic scaffolds. This guide will delve into the core reactions that leverage these features, providing researchers, scientists, and drug development professionals with the necessary tools to unlock the synthetic potential of this remarkable building block.
I. Palladium-Catalyzed Cross-Coupling Reactions: The Sonogashira Coupling
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, provides a direct and efficient route to substituted alkynes, which are key intermediates in the synthesis of pharmaceuticals, natural products, and organic materials.[1]
Causality Behind Experimental Choices
The choice of catalyst, co-catalyst, base, and solvent are critical for a successful Sonogashira coupling.
-
Palladium Catalyst: A palladium(0) species is the active catalyst. It can be generated in situ from a palladium(II) precursor, such as PdCl₂(PPh₃)₂, which is reduced in the presence of a phosphine ligand and a base.
-
Copper(I) Co-catalyst: Copper(I) iodide is a common co-catalyst that facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2]
-
Base: A mild amine base, such as triethylamine or diisopropylethylamine, is crucial. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[3]
-
Solvent: The reaction is typically carried out in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the solubility of the reactants and catalysts.[4]
Experimental Protocol: Synthesis of 1-(3-Methoxyphenyl)-2-(4-methylphenyl)acetylene
This protocol details the Sonogashira coupling of this compound with 4-iodotoluene.
Materials:
-
This compound (1.0 eq)
-
4-Iodotoluene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodotoluene, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Data Presentation: Representative Sonogashira Couplings of this compound
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodotoluene | 1-(3-Methoxyphenyl)-2-(4-methylphenyl)acetylene | ~90% |
| 2 | 1-Iodo-4-nitrobenzene | 1-(3-Methoxyphenyl)-2-(4-nitrophenyl)acetylene | ~85% |
| 3 | 1-Bromo-3,5-difluorobenzene | 1-(3,5-Difluorophenyl)-2-(3-methoxyphenyl)acetylene | ~75% |
Visualization: Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
II. [3+2] Cycloaddition Reactions: The Advent of Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[5][6] This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[6]
Causality Behind Experimental Choices
The success of the CuAAC reaction hinges on the generation and stabilization of the copper(I) catalyst.
-
Copper(I) Source: Copper(I) can be introduced directly as a salt (e.g., CuI), or generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. The in situ generation is often preferred as it avoids the need to handle potentially unstable Cu(I) salts.[5]
-
Solvent System: The reaction is often performed in a mixture of water and a miscible organic solvent such as t-butanol or THF. This allows for the dissolution of both polar and nonpolar reactants.
Experimental Protocol: Synthesis of 1-Benzyl-4-(3-methoxyphenyl)-1H-1,2,3-triazole
This protocol describes the CuAAC reaction between this compound and benzyl azide.
Materials:
-
This compound (1.0 eq)
-
Benzyl azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
tert-Butanol (t-BuOH)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound and benzyl azide in a 1:1 mixture of t-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the aqueous solution of copper(II) sulfate pentahydrate to the reaction mixture, followed by the dropwise addition of the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.
Data Presentation: Characterization of a Representative 1,2,3-Triazole
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| 1-Benzyl-4-(3-methoxyphenyl)-1H-1,2,3-triazole | 7.72 (s, 1H), 7.40-7.25 (m, 7H), 6.90 (d, 1H), 5.55 (s, 2H), 3.85 (s, 3H) | 160.1, 148.2, 134.8, 132.0, 129.9, 129.2, 128.8, 128.1, 119.5, 114.5, 111.8, 55.3, 54.2 | 266.13 [M+H]⁺ |
Visualization: CuAAC Reaction Workflow
Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition.
III. Synthesis of Heterocyclic Scaffolds
The terminal alkyne of this compound is a versatile precursor for the construction of a variety of heterocyclic systems, which are privileged scaffolds in medicinal chemistry.
A. Synthesis of Quinolines
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad range of biological activities.[7] A powerful strategy for their synthesis involves the electrophilic cyclization of N-(2-alkynyl)anilines.[8] By first coupling this compound with a suitably substituted aniline, a precursor for this cyclization can be readily prepared.
Conceptual Workflow:
-
Sonogashira Coupling: Couple this compound with an ortho-haloaniline (e.g., 2-iodoaniline) to form the corresponding N-(2-alkynyl)aniline derivative.
-
Electrophilic Cyclization: Treat the N-(2-alkynyl)aniline with an electrophile (e.g., I₂, ICl, or a mercury salt) to induce a 6-endo-dig cyclization, followed by aromatization to yield the substituted quinoline.[8]
Visualization: Conceptual Pathway to Quinolines
Caption: Two-step strategy for the synthesis of quinolines from this compound.
B. Gold- and Rhodium-Catalyzed Cycloadditions
Gold and rhodium catalysts are particularly effective in activating the C≡C triple bond of this compound towards cycloaddition reactions, opening pathways to a diverse range of carbo- and heterocyclic structures.
-
Gold-Catalyzed Cyclizations: Gold(I) catalysts are soft π-acids that can activate alkynes towards intramolecular nucleophilic attack, leading to the formation of various heterocyclic systems. For instance, a suitably positioned nucleophile on a derivative of this compound can undergo gold-catalyzed cyclization to form furans, pyrroles, or other heterocycles.[9][10]
-
Rhodium-Catalyzed [2+2+2] Cycloaddition: This powerful reaction allows for the construction of substituted benzene rings by the formal cycloaddition of three alkyne units. By reacting this compound with a diyne in the presence of a rhodium catalyst, complex polycyclic aromatic compounds can be synthesized in a single step.[6]
IV. Polymerization and Metathesis
The ethynyl group of this compound also serves as a monomer unit for polymerization and a reactant in metathesis reactions, leading to novel materials and complex diene structures.
A. Polymerization of this compound
Substituted polyacetylenes are a class of conjugated polymers with interesting optical and electronic properties. The polymerization of this compound can be achieved using transition metal catalysts, such as Grubbs' ruthenium catalysts, which are well-known for their activity in olefin and alkyne metathesis.[11][12]
Conceptual Polymerization:
The polymerization would likely proceed via a metathesis mechanism, leading to a conjugated polymer backbone with pendant 3-methoxyphenyl groups. The properties of the resulting polymer, such as its solubility, molecular weight, and electronic properties, would be influenced by the polymerization conditions (catalyst, solvent, temperature).[13][14]
B. Enyne Metathesis
Enyne metathesis is a powerful reaction that couples an alkene and an alkyne to form a 1,3-diene.[1][15] This transformation is typically catalyzed by ruthenium-based catalysts like the Grubbs catalysts. Cross-enyne metathesis between this compound and a terminal alkene would yield a substituted 1,3-diene, a valuable building block for Diels-Alder reactions and other transformations.
Visualization: Enyne Metathesis for Diene Synthesis
Caption: Synthesis of 1,3-dienes via enyne metathesis.
Conclusion
This compound stands as a versatile and powerful building block in modern organic synthesis. Its readily accessible reactive handles—the terminal alkyne and the methoxy-substituted aromatic ring—provide a gateway to a vast chemical space. This guide has detailed several key synthetic transformations, including the robust Sonogashira coupling and the highly efficient copper-catalyzed azide-alkyne cycloaddition, providing detailed, actionable protocols. Furthermore, we have explored the potential for synthesizing complex heterocyclic scaffolds, polymers, and conjugated dienes. The strategic application of the methodologies presented herein will undoubtedly continue to fuel innovation in the fields of medicinal chemistry, materials science, and beyond.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Crystal structure of 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 5. kbfi.ee [kbfi.ee]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. Cationic gold(I)-mediated intramolecular cyclization of 3-alkyne-1,2-diols and 1-amino-3-alkyn-2-ols: a practical route to furans and pyrroles [pubmed.ncbi.nlm.nih.gov]
- 10. Gold-catalyzed cyclization of (ortho-alkynylphenylthio)silanes: intramolecular capture of the vinyl-Au intermediate by the silicon electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective Rhodium-Catalyzed [2+2+2] Cycloaddition of Pentenyl Isocyanate and 4-Ethynylanisole: Preparation and Use of Taddolpyrrolidine Phosphoramidite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 15. Enyne Cross-Metathesis with Strained, Geminally-Substituted Alkenes: Direct Access to Highly Substituted 1,3-Dienes [organic-chemistry.org]
An In-Depth Technical Guide to the Stability and Storage of 3-Ethynylanisole
This guide provides a comprehensive technical overview of the stability and optimal storage conditions for 3-ethynylanisole (1-ethynyl-3-methoxybenzene), a critical building block for professionals in research, chemical synthesis, and drug development. Adherence to these guidelines is paramount for ensuring experimental reproducibility, maintaining material integrity, and promoting laboratory safety.
Introduction: The Duality of Reactivity and Instability
This compound (CAS No. 768-70-7) is a versatile aromatic compound featuring a terminal alkyne and a methoxy-substituted phenyl ring. This unique structure makes it a valuable precursor in pharmaceuticals, high-performance polymers, and organic materials science.[1] However, the very features that impart its synthetic utility—the electron-rich aromatic system and the reactive carbon-carbon triple bond—also render it susceptible to degradation under improper conditions. Understanding the chemical causality behind its instability is the first principle of its effective use.
Chemical Profile and Intrinsic Stability Factors
The stability of this compound is governed by two primary structural motifs: the terminal alkyne (ethynyl group) and the anisole ring system.
-
The Terminal Alkyne: The C-H bond on the sp-hybridized carbon is weakly acidic, making it prone to deprotonation and subsequent reactions. More critically, terminal alkynes are known to be susceptible to oxidative coupling, dimerization, and polymerization, particularly in the presence of heat, light, oxygen, or trace metal catalysts.
-
The Anisole Moiety: The methoxy group (-OCH₃) is an activating, ortho-para directing group that enriches the phenyl ring with electron density.[2] While this enhances its utility in electrophilic aromatic substitution reactions, it can also increase susceptibility to oxidation. The ether linkage itself is generally stable but can be cleaved under harsh acidic conditions.[2] High temperatures can also lead to thermal decomposition, primarily through the cleavage of the O-CH₃ bond to form phenoxy and methyl radicals.[3][4]
Key Factors Influencing Degradation
Several environmental factors can initiate or accelerate the degradation of this compound. These factors can act independently or synergistically, compromising sample purity over time.
Temperature: Elevated temperatures provide the activation energy for unwanted side reactions.
-
Causality: Heat can promote polymerization of the alkyne group and accelerate oxidative processes. While this compound has a high boiling point (204-210 °C), thermal degradation can occur at much lower temperatures over extended periods. The related compound, 4-ethynylanisole, is noted to be temperature-sensitive.[5]
-
Recommendation: Store at reduced temperatures, typically between 2-8°C, to minimize thermal degradation.[6] For long-term storage, colder temperatures (e.g., -20°C) are advisable.
Light: Exposure to light, particularly in the UV spectrum, can induce photochemical reactions.
-
Causality: Aryl acetylenes can be light-sensitive.[5] Photons can provide the energy to form radical species, initiating chain reactions such as polymerization or oxidation.
-
Recommendation: Always store this compound in amber or opaque containers to protect it from light.[5]
Atmosphere (Oxygen): The presence of atmospheric oxygen is a primary driver of degradation for terminal alkynes.
-
Causality: Oxygen can participate in radical-mediated pathways and oxidative coupling reactions, leading to the formation of diynes and other polymeric impurities. This process can sometimes be catalyzed by trace metals.
-
Recommendation: Store under an inert atmosphere (e.g., argon or nitrogen). For long-term storage or for high-purity applications, purging the container with an inert gas before sealing is a critical, self-validating step.
Incompatible Materials: Contact with certain materials can catalyze degradation.
-
Causality: Strong oxidizing agents, acids, acid chlorides, halogens, and alkali metals are incompatible.[7] Trace amounts of transition metals (like copper or palladium, often used in its synthesis) can catalyze oxidative coupling (Glaser coupling) if not completely removed.
-
Recommendation: Store in clean, high-quality glass containers. Avoid contact with incompatible metals and reactive chemicals. Ensure all purification steps have effectively removed residual catalysts.
The interplay of these factors is visualized in the diagram below.
Caption: Key environmental factors that can initiate degradation pathways.
Recommended Storage and Handling Protocols
A multi-layered approach to storage and handling is essential for preserving the integrity of this compound.
Summary of Storage Conditions
| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) |
| Temperature | 2-8°C (Refrigerated)[6] | -20°C (Frozen) |
| Atmosphere | Tightly sealed container[8][9] | Inert gas (Argon/Nitrogen) blanket |
| Light | Amber glass vial or opaque container[5] | Amber glass vial stored in the dark |
| Container | Borosilicate glass (e.g., Schott vial) | PTFE-lined cap, sealed with Parafilm® |
Protocol for Aliquoting and Long-Term Storage
This protocol is designed to be a self-validating system, minimizing exposure during handling.
-
Preparation: Move the main stock bottle of this compound and all necessary materials (syringes, needles, new vials) into an inert atmosphere glovebox or have a Schlenk line ready.
-
Inerting: Purge the new, empty storage vials (amber glass with PTFE-lined caps) with dry argon or nitrogen for several minutes.
-
Transfer: Using a clean, dry gas-tight syringe, carefully withdraw the desired amount of this compound from the main stock bottle.
-
Dispensing: Dispense the liquid into the new, inerted vials.
-
Blanketing: Before sealing, flush the headspace of each new vial with inert gas.
-
Sealing: Tightly screw on the PTFE-lined cap. For added protection against moisture and air ingress, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label each vial with the compound name, date of aliquoting, and concentration (if diluted).
-
Storage: Place the aliquots in a designated, light-protected secondary container and store at -20°C.
Purity Assessment and Degradation Monitoring
Regularly assessing the purity of this compound is crucial, especially for sensitive applications like catalysis or pharmaceutical synthesis.
Analytical Methods
| Method | Purpose | Observable Changes Indicating Degradation |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Primary method for purity assessment and identification of volatile impurities. | Appearance of new peaks, particularly at higher retention times (dimers, polymers). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural verification and detection of impurities. | Diminished integral of the acetylenic proton (~3.1 ppm), appearance of complex aromatic or aliphatic signals. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis, especially for less volatile degradation products. | Emergence of new peaks, broadening of the main peak. |
| Visual Inspection | Quick qualitative check. | The pure compound is a liquid. Development of a yellow or brown color can indicate polymerization or oxidation.[5] |
Experimental Workflow: Quality Control of a New Batch
The following workflow ensures that a newly received or long-stored batch of this compound meets the required quality standards before use.
Caption: A logical workflow for the quality control of this compound.
Conclusion
The effective use of this compound in a research or development setting is directly tied to a rigorous understanding and implementation of proper storage and handling procedures. By controlling temperature, light, and atmospheric exposure, and by verifying purity through routine analytical checks, researchers can ensure the integrity of this valuable reagent. The protocols and guidelines presented herein provide a robust framework for maintaining the stability of this compound, thereby safeguarding the reliability and success of the scientific endeavors that depend on it.
References
- 1. benchchem.com [benchchem.com]
- 2. Anisole - Wikipedia [en.wikipedia.org]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. 768-60-5 CAS MSDS (4-Ethynylanisole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound 96 - Safety Data Sheet [chemicalbook.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Theoretical Framework for Analyzing the Electronic Structure of 3-Ethynylanisole
An In-Depth Technical Guide
Abstract: This technical guide provides a comprehensive theoretical framework and a detailed computational protocol for the investigation of the electronic structure of 3-ethynylanisole. As a molecule combining an electron-donating methoxy group and a π-accepting/donating ethynyl group on a benzene ring, this compound presents a compelling case study in substituent effects, intramolecular charge transfer, and electronic transitions. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply quantum chemical methods to understand and predict the properties of substituted aromatic compounds. We detail a robust workflow using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate key electronic characteristics, including molecular geometry, frontier molecular orbitals, electrostatic potential, and UV-Vis spectroscopic signatures.
Introduction: The Scientific Rationale
This compound is an aromatic compound characterized by two key functional groups attached to a benzene ring at the meta-position: a methoxy group (-OCH₃) and an ethynyl group (-C≡CH). The electronic behavior of this molecule is governed by the interplay between these substituents.
-
The methoxy group is a classic electron-donating group (EDG) through resonance (+R effect), where the lone pairs on the oxygen atom delocalize into the aromatic π-system.[1][2][3] This effect increases the electron density of the ring, particularly at the ortho and para positions, thereby activating it towards electrophilic substitution.[1][4]
-
The ethynyl group has a more complex role. It is mildly electron-withdrawing by induction due to the sp-hybridization of its carbon atoms, but it can also participate in and extend the π-conjugation of the ring system.[5][6][7]
Understanding the net electronic effect of these competing influences is crucial for predicting the molecule's reactivity, intermolecular interactions, and photophysical properties. Such insights are vital in fields like medicinal chemistry, where electronic structure dictates drug-receptor interactions, and in materials science, where molecules like this can serve as building blocks for conductive polymers or organic electronics.[6][7][8] This guide establishes a first-principles computational protocol to explore these properties with high fidelity.
Theoretical Foundations: Selecting the Right Tools
To accurately model the electronic structure of this compound, Density Functional Theory (DFT) serves as the method of choice, offering an excellent balance between computational cost and accuracy for medium-sized organic molecules.[9][10][11] For studying excited states and predicting spectroscopic properties, Time-Dependent Density Functional Theory (TD-DFT) is the established standard.[12][13][14]
The DFT Functional: B3LYP
The choice of the exchange-correlation functional is critical. For this protocol, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. This hybrid functional incorporates a portion of exact Hartree-Fock exchange, which is crucial for mitigating the self-interaction error common in pure DFT functionals. B3LYP has a long-standing track record of providing reliable geometric and electronic structures for a wide range of organic molecules, including anisole and phenylacetylene derivatives.[8][15]
The Basis Set: 6-311++G(d,p)
The basis set determines the flexibility of the atomic orbitals used to construct the molecular orbitals. We will employ the 6-311++G(d,p) basis set. Let's break down this choice:
-
6-311G : A triple-zeta basis set, meaning each atomic orbital is described by three separate functions, providing high flexibility.
-
++ : Diffuse functions are added for both heavy atoms (+) and hydrogen atoms (++). These are essential for accurately describing lone pairs and regions of space far from the nuclei, which is critical for systems with heteroatoms like oxygen and for modeling non-covalent interactions.
-
(d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for orbital shapes to distort from their standard spherical or dumbbell forms, which is necessary to correctly model the bonding environment in a conjugated system.
This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been successfully used to study the properties of 4-ethynylanisole, a close isomer, making it a validated and trustworthy choice for our target molecule.[8][16]
Computational Workflow and Protocols
This section provides a step-by-step methodology for a comprehensive theoretical analysis of this compound.
Workflow Overview
The overall computational strategy follows a logical progression from determining the ground-state structure to analyzing its intrinsic electronic properties and predicting its response to electronic excitation.
Caption: Computational workflow for electronic structure analysis.
Protocol 1: Ground State Geometry Optimization
Objective: To find the lowest energy (most stable) conformation of this compound in the gas phase.
-
Construct the Molecule: Build the this compound molecule in a suitable molecular modeling program (e.g., GaussView, Avogadro). Ensure correct atom types and initial bond connectivity.
-
Set Up Calculation: Specify the following parameters in the quantum chemistry software package (e.g., Gaussian, ORCA):
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Job Type: Opt (Optimization) followed by Freq (Frequency). The Freq calculation is a self-validating step; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
-
Execute and Analyze: Run the calculation. Upon completion, verify that the optimization converged and that the frequency calculation yields zero imaginary frequencies. The resulting coordinates represent the equilibrium geometry of the molecule.
Protocol 2: Frontier Molecular Orbital (FMO) Analysis
Objective: To analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity and electronic transitions.
-
Use Optimized Geometry: The analysis must be performed on the optimized structure from Protocol 1.
-
Extract Orbital Information: The energies of the HOMO and LUMO are provided in the output file of the optimization calculation. The HOMO-LUMO energy gap (ΔE) is calculated as: ΔE = E_LUMO - E_HOMO
-
Visualize Orbitals: Use a visualization program to generate isosurface plots of the HOMO and LUMO. This visual representation is critical for understanding the spatial distribution of these orbitals and identifying which parts of the molecule are involved in electron donation (HOMO) and acceptance (LUMO).
Caption: Relationship between Frontier Molecular Orbitals (FMOs).
Protocol 3: Electrostatic Potential (ESP) Mapping
Objective: To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
Perform Single-Point Calculation: Using the optimized geometry, run a single-point energy calculation with the same level of theory (B3LYP/6-311++G(d,p)).
-
Generate ESP Surface: Request the generation of the electrostatic potential mapped onto the total electron density surface.
-
Analyze the Map: The resulting ESP map will be color-coded. Typically:
-
Red/Orange: Regions of negative potential (electron-rich), indicating likely sites for electrophilic attack. These are expected around the oxygen atom and the π-systems of the ring and ethynyl group.
-
Blue/Green: Regions of positive potential (electron-poor), indicating likely sites for nucleophilic attack. These are expected around the acidic acetylenic hydrogen.
-
Protocol 4: Simulating the UV-Vis Spectrum
Objective: To predict the electronic absorption spectrum and understand the nature of the primary electronic transitions.
-
Set Up TD-DFT Calculation: Using the optimized ground-state geometry, set up a TD-DFT calculation.
-
Method: TD-DFT(NStates=10) or similar, to calculate the first 10-20 excited states.
-
Functional/Basis Set: B3LYP/6-311++G(d,p).
-
-
Execute and Extract Data: Run the calculation. The output will list the vertical excitation energies (in eV), corresponding wavelengths (in nm), and oscillator strengths (f) for each transition. The oscillator strength indicates the intensity of the absorption.
-
Visualize the Spectrum: Plot the oscillator strength against the wavelength. To create a realistic spectrum, convolute each transition with a Gaussian function. The major peaks in this simulated spectrum correspond to the most probable electronic transitions. Analysis of the molecular orbitals involved in the dominant transitions (e.g., HOMO→LUMO) provides insight into their nature (e.g., π→π*).[12][17]
Expected Results and Interpretation
Based on established principles of substituent effects, we can anticipate the following outcomes for this compound.[4][18]
| Property | Expected Outcome | Scientific Interpretation |
| Geometry | The methoxy group's C-O-C plane will likely be coplanar with the benzene ring to maximize resonance stabilization. | Coplanarity facilitates the delocalization of oxygen's lone pairs into the ring's π-system.[10] |
| HOMO Distribution | The HOMO is expected to be a π-orbital with significant density on the benzene ring and the oxygen atom of the methoxy group. | This reflects the electron-donating nature of the methoxy group, making these regions the primary source of electrons for reactions.[9] |
| LUMO Distribution | The LUMO is expected to be a π-orbital with significant density on the benzene ring and the ethynyl group. | The ethynyl group and the ring act as the primary electron-accepting regions. |
| HOMO-LUMO Gap | The energy gap is expected to be smaller than that of benzene but larger than that of a system with fully conjugated donor-acceptor groups in a para-arrangement. | A smaller gap indicates higher reactivity and a red-shift in absorption compared to benzene. The meta-substitution pattern prevents direct through-conjugation, keeping the gap moderate. |
| ESP Map | A region of high negative potential (red) is expected around the oxygen atom. The aromatic ring will also be electron-rich. A region of positive potential (blue) is expected on the acetylenic hydrogen. | The oxygen is the strongest nucleophilic site. The acetylenic hydrogen is the most acidic proton. |
| UV-Vis Spectrum | The primary absorption peaks will correspond to π→π transitions. The main absorption wavelength (λ_max) will be red-shifted compared to benzene due to the extended conjugation. | The energy required to promote an electron from the HOMO to the LUMO is lowered by the substituents, resulting in absorption of lower-energy (longer wavelength) light.[5] |
Conclusion
This guide outlines a robust and validated computational protocol for a thorough investigation of the electronic structure of this compound. By systematically applying DFT and TD-DFT methods with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain reliable predictions of the molecule's geometry, orbital structure, charge distribution, and spectroscopic properties. The insights gained from this theoretical analysis provide a fundamental understanding of the molecule's behavior, which is an indispensable prerequisite for its application in drug design, materials science, and synthetic chemistry.
References
- 1. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of ethynylfurans using the electron propagator theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole | Al-Nahrain Journal of Science [anjs.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 13. UV-adVISor: Attention-Based Recurrent Neural Networks to Predict UV-Vis Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. π Interactions Studied with Electronic Structure Methods: The Ethyne Methyl Isocyanide Complex and Thioanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
Section 1: Core Physicochemical Profile and Reactivity
An In-Depth Technical Guide to the Evolving Chemistry of 3-Ethynylanisole
Abstract: this compound is a versatile aromatic alkyne that serves as a pivotal building block in modern organic synthesis. Its unique electronic and structural features—a nucleophilic terminal alkyne and an electron-rich methoxy-substituted phenyl ring—provide a rich landscape for chemical transformations. This guide offers an in-depth exploration of both foundational and emerging reactions involving this compound. We move beyond simple protocols to dissect the mechanistic rationale behind these transformations, providing field-proven insights for researchers, scientists, and professionals in drug development and materials science. Every protocol is designed as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.
This compound (1-ethynyl-3-methoxybenzene) is a colorless to pale yellow liquid whose reactivity is dominated by its terminal alkyne C-H bond and its carbon-carbon triple bond. The methoxy group at the meta position moderately activates the aromatic ring through resonance, influencing its electronic properties without sterically hindering the primary reactive site—the ethynyl group.
Key Physicochemical Data:
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O | [1] |
| Molar Mass | 132.16 g/mol | [1] |
| Boiling Point | 204-210 °C (lit.) | [1][2] |
| Density | 1.04 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.555 (lit.) | [2] |
| CAS Number | 768-70-7 | [2] |
The terminal alkyne proton is weakly acidic, allowing for deprotonation to form a potent carbon nucleophile (an acetylide). The triple bond itself is a region of high electron density, making it susceptible to electrophilic additions and a prime candidate for metal-catalyzed transformations and cycloaddition reactions.
Section 2: Foundational Transformations: Mastering the Essentials
While the potential for new discoveries is vast, mastery of this compound begins with its most reliable and high-impact reactions: Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is the cornerstone method for forming C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[3] This reaction is indispensable for creating complex molecular architectures from simple precursors. The reaction employs a dual-catalyst system: a palladium complex to activate the halide and a copper(I) salt that facilitates the crucial transmetalation step with the alkyne.[3][4]
Causality of the Catalytic Cycle: The synergy between palladium and copper is key. Palladium(0) undergoes oxidative addition into the aryl halide bond. Meanwhile, copper(I) coordinates with this compound and, in the presence of a mild base like triethylamine, forms a copper acetylide intermediate. This copper acetylide is highly efficient at transferring the acetylide group to the palladium(II) center (transmetalation), a step that is often rate-limiting in copper-free variants. The cycle concludes with reductive elimination from palladium, yielding the coupled product and regenerating the active Pd(0) catalyst.[3]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol: Sonogashira Coupling of this compound with 4-Iodotoluene This protocol is designed to be self-validating. The formation of a precipitate (triethylammonium iodide) and a distinct color change are strong indicators of reaction progress, which is then confirmed by TLC analysis.
-
System Preparation: A 50 mL Schlenk flask is flame-dried under vacuum and backfilled with argon three times to ensure an inert atmosphere.
-
Reagent Loading: To the flask, add 4-iodotoluene (218 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (7.6 mg, 0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add 10 mL of anhydrous, degassed triethylamine. Stir for 5 minutes. Then, add this compound (158 mg, 1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within 1.5 to 3 hours.[5]
-
Monitoring: Progress is monitored by thin-layer chromatography (TLC) using a 10% ethyl acetate/hexane eluent. The disappearance of the limiting reagent (4-iodotoluene) signals completion.
-
Work-up: Upon completion, dilute the mixture with 30 mL of diethyl ether and filter through a plug of silica gel to remove the catalyst and salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid is purified by recrystallization from ethanol or by column chromatography to yield the pure coupled product.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Coined a "click chemistry" reaction by K. B. Sharpless, the CuAAC is a powerful method for ligating two molecules together with exceptional efficiency and specificity. It involves the [3+2] cycloaddition of an azide and a terminal alkyne, like this compound, to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[6][7] This reaction is bio-orthogonal, meaning it can proceed in complex biological environments without cross-reactivity, making it a favorite in drug discovery and chemical biology.[8]
Mechanistic Rationale: The thermal Huisgen cycloaddition is slow and produces a mixture of 1,4 and 1,5-regioisomers. The introduction of a copper(I) catalyst dramatically accelerates the reaction and renders it completely regioselective for the 1,4-isomer.[7] The copper catalyst coordinates to the alkyne, lowering the activation barrier for the cycloaddition and directing the azide to attack at the terminal carbon.
Caption: A typical experimental workflow for the CuAAC reaction.
Protocol: CuAAC of this compound with Benzyl Azide This protocol is self-validating as the product often precipitates from the aqueous reaction medium, providing a clear visual endpoint.
-
Reagent Solution: In a 50 mL round-bottom flask, dissolve this compound (132 mg, 1.0 mmol) and benzyl azide (133 mg, 1.0 mmol) in 10 mL of a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (198 mg, 1.0 mmol) in 2 mL of water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (25 mg, 0.1 mmol) in 1 mL of water.
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change to yellow/orange is typically observed.
-
Reaction Execution: Stir the reaction vigorously at room temperature for 12-24 hours.
-
Work-up: The triazole product often precipitates and can be collected by vacuum filtration. Wash the solid with cold water followed by cold ethanol to remove impurities.
-
Purification: If the product is not a solid or requires further purification, extract the reaction mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.
Section 3: Discovering New Reactions - The Frontier
The true potential of this compound is realized by exploring less conventional transformations, particularly those catalyzed by late transition metals like gold.
Gold-Catalyzed Transformations
Homogeneous gold catalysts, typically Au(I) or Au(III) complexes, are powerful π-acids that show a high affinity for activating C-C multiple bonds (alkynes, allenes, alkenes).[9] Unlike palladium, gold catalysis often proceeds without a change in oxidation state and can facilitate unique cyclization, rearrangement, and addition reactions under mild conditions.[10][11] For this compound, this opens up avenues for novel intramolecular reactions if a suitable nucleophile is present on a tethered chain, or intermolecular reactions with various partners.
Conceptual Pathway: Gold-Catalyzed Intramolecular Hydroarylation A key potential reaction is the intramolecular addition of the electron-rich anisole ring onto the gold-activated alkyne. This would require a starting material where the this compound moiety is linked by a short tether to another part of the molecule, enabling a cyclization event.
Caption: Logical workflow for a generic gold-catalyzed alkyne functionalization.
Polymerization and Materials Science
The bifunctional nature of this compound, possessing both a polymerizable alkyne and a functionalizable aromatic ring, makes it a valuable monomer for advanced materials.[12] Polymerization can proceed through the triple bond to create a conjugated polyacetylene backbone. Such polymers are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and sensors.[12] The properties of the final polymer can be finely tuned by selecting the appropriate polymerization catalyst and conditions.
Section 4: Applications in Drug Discovery and Chemical Biology
The acetylene group is a privileged structure in medicinal chemistry, often used to impart conformational rigidity or to act as a reactive handle.[13]
-
Scaffold Development: The Sonogashira reaction allows for the direct incorporation of the 3-methoxyphenylacetylene unit into complex molecular scaffolds, which is a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.[14]
-
Bioconjugation: Using the CuAAC reaction, this compound can be used to "click" molecules of interest (e.g., fluorescent dyes, biotin tags, or drug payloads) onto biomolecules that have been modified to contain an azide group.[8] The resulting triazole linker is exceptionally stable, making this a robust method for creating chemical biology probes and antibody-drug conjugates.[6]
References
- 1. 3-エチニルアニソール 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-エチニルアニソール 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Click Chemistry | AAT Bioquest [aatbio.com]
- 9. mdpi.com [mdpi.com]
- 10. "New Reaction Discoveries in Gold Catalysis" by Seyedmorteza Hosseyni [digitalcommons.usf.edu]
- 11. Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Regiocontrolled Synthesis of 1,2,3-Triazoles Utilizing 3-Ethynylanisole as a Versatile Alkyne Building Block
Abstract: The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, largely due to its exceptional chemical stability, unique electronic properties, and its ability to act as a bioisostere for amide bonds.[1][2] The advent of "click chemistry" has revolutionized access to this heterocycle, providing highly efficient and regioselective synthetic routes.[3] This guide provides a comprehensive overview and detailed protocols for the synthesis of 1,4- and 1,5-disubstituted 1,2,3-triazoles using 3-ethynylanisole as a key terminal alkyne. We delve into the mechanistic underpinnings of both the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), offering researchers the rationale to select the appropriate catalytic system to achieve the desired regioisomer. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for the synthesis of functionalized triazole derivatives.
Mechanistic Foundations: Directing Regioselectivity
The reaction of an azide with a terminal alkyne like this compound can yield two distinct regioisomers: the 1,4-disubstituted or the 1,5-disubstituted 1,2,3-triazole. While the uncatalyzed Huisgen 1,3-dipolar cycloaddition requires harsh thermal conditions and typically produces a mixture of both isomers, metal catalysis provides exquisite control over the reaction outcome.[3] The choice of catalyst—copper(I) or ruthenium(II)—is the primary determinant of regioselectivity.
The Copper(I)-Catalyzed Pathway to 1,4-Regioisomers (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, celebrated for its high yields, mild reaction conditions, and exclusive formation of 1,4-disubstituted 1,2,3-triazoles.[4][5] The reaction's efficiency is staggering, with rate accelerations of up to 10⁸ compared to the thermal process.[3]
The now widely accepted mechanism proceeds through a stepwise pathway involving a dinuclear copper intermediate, which accounts for the observed second-order kinetics with respect to the copper concentration.[4][6]
Key Mechanistic Steps:
-
Copper-Acetylide Formation: A copper(I) catalyst first coordinates with the terminal alkyne (this compound), increasing the acidity of the terminal proton and facilitating the formation of a copper acetylide complex.[6]
-
Azide Coordination & Cyclization: The organic azide coordinates to a second copper center. This brings the reactants into proximity, allowing the terminal nitrogen of the azide to attack the internal carbon of the alkyne, leading to a six-membered copper-containing intermediate.[]
-
Ring Contraction & Protonolysis: The intermediate undergoes rearrangement and subsequent protonolysis to release the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the active copper(I) catalyst.[][8]
This mechanism elegantly explains the reaction's high fidelity for the 1,4-isomer.
Caption: Simplified catalytic cycle for the CuAAC reaction.
The Ruthenium(II)-Catalyzed Pathway to 1,5-Regioisomers (RuAAC)
As a powerful complement to CuAAC, the ruthenium-catalyzed reaction provides selective access to the 1,5-disubstituted 1,2,3-triazole regioisomer.[9][10] This method is particularly valuable as it expands the synthetic toolbox for creating diverse molecular architectures. The reaction typically employs pentamethylcyclopentadienyl (Cp) ruthenium chloride complexes, such as [CpRuCl(COD)].[11][12]
The mechanism of RuAAC is fundamentally different from that of CuAAC and does not involve a ruthenium-acetylide intermediate.[13]
Key Mechanistic Steps:
-
Oxidative Coupling: The reaction initiates with the oxidative coupling of the alkyne and the azide to the ruthenium(II) center. This forms a six-membered ruthenacycle intermediate.[3][11]
-
Regioselective C-N Bond Formation: The first new carbon-nitrogen bond forms between the more electronegative internal carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[12]
-
Reductive Elimination: The rate-determining step is the reductive elimination from the ruthenacycle, which releases the 1,5-disubstituted 1,2,3-triazole product and regenerates the active ruthenium catalyst.[3][11]
This distinct pathway reliably directs the reactants to form the 1,5-isomer.
Caption: Simplified catalytic cycle for the RuAAC reaction.
Critical Safety Protocols for Handling Organic Azides
Trustworthiness through Safety: Organic azides are high-energy molecules and must be handled with extreme caution. They can be sensitive to heat, light, shock, and pressure, posing a risk of explosive decomposition.[14] Adherence to the following safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses. When working with potentially explosive azides, conduct all operations in a chemical fume hood behind a blast shield.[14]
-
Toxicity: The azide ion is highly toxic, with a toxicity comparable to cyanide.[15][16] Avoid inhalation, ingestion, and skin contact.
-
Avoid Incompatible Materials:
-
Heavy Metals: Never use metal spatulas or needles to handle azide salts or solutions. Heavy metal azides are highly shock-sensitive and explosive.[16][17] Use plastic or ceramic spatulas.
-
Chlorinated Solvents: Do not use dichloromethane (DCM) or chloroform as reaction solvents with azides, as this can form dangerously explosive di- and tri-azidomethane.[15][17]
-
Acids: Keep azides away from acids. Contact with acid generates hydrazoic acid, which is highly toxic, volatile, and explosive.[17]
-
-
Scale and Concentration: Work with the smallest scale possible. For storage, it is recommended to keep azides as solutions (e.g., <1 M) rather than as neat substances.[16][17]
-
Purification: Never purify volatile or low-molecular-weight organic azides by distillation or sublimation.[15][16] Purification should be limited to extraction, precipitation, or, for more stable azides, carefully performed column chromatography.
-
Storage: Store all organic azides in a cool, dark place, preferably in a refrigerator and in amber containers.[17]
-
Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container.[15] Never mix azide waste with acidic waste streams.[17]
Experimental Protocols & Workflows
The following protocols provide step-by-step guidance for synthesizing both regioisomers of a 1,2,3-triazole derived from this compound and benzyl azide.
Caption: Divergent synthesis of triazole regioisomers.
Protocol 1: Synthesis of 1-benzyl-4-(3-methoxyphenyl)-1H-1,2,3-triazole (1,4-Isomer) via CuAAC
This protocol is adapted from well-established CuAAC procedures.[3]
Materials:
-
This compound (1.0 eq)
-
Benzyl azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)
-
Sodium ascorbate (0.05-0.10 eq)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Saturated aqueous NH₄Cl
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and benzyl azide (1.0 eq). Dissolve the mixture in a 1:1 solution of t-BuOH and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.10 eq). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 eq).
-
Reaction Initiation: While stirring the alkyne/azide solution vigorously, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. The reaction is often exothermic and may change color.
-
Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 1-4 hours).
-
Workup: Once complete, dilute the reaction mixture with water and add saturated aqueous NH₄Cl to complex the copper salts.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.
Protocol 2: Synthesis of 1-benzyl-5-(3-methoxyphenyl)-1H-1,2,3-triazole (1,5-Isomer) via RuAAC
This protocol is based on the general procedure for RuAAC developed by Fokin and coworkers.[11][18]
Materials:
-
This compound (1.05 eq)
-
Benzyl azide (1.0 eq)
-
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)] (0.01-0.02 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or Toluene
-
Hexanes
Procedure:
-
Reaction Setup: In an oven-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, dissolve benzyl azide (1.0 eq) in anhydrous DCE.
-
Addition of Alkyne: Add this compound (1.05 eq) to the flask via syringe.
-
Heating: Place the flask in a preheated oil bath at 45-60 °C.
-
Catalyst Addition: In a separate dry vial under argon, dissolve [Cp*RuCl(COD)] (0.01 eq) in a small amount of anhydrous DCE. Add this catalyst solution to the stirring reaction mixture via syringe. The solution will typically darken.
-
Monitoring: Monitor the reaction by TLC or ¹H NMR analysis of an aliquot. The reaction is usually complete within 30-90 minutes.[18]
-
Workup: Upon completion, remove the flask from the oil bath and allow it to cool to room temperature.
-
Purification: Concentrate the reaction mixture under reduced pressure to obtain a dark oil or solid. Purify the crude product directly by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the pure 1,5-disubstituted triazole.
Data Summary and Expected Results
The choice of catalyst dictates the product. The following table summarizes the expected outcomes.
| Parameter | CuAAC Protocol | RuAAC Protocol |
| Product | 1,4-disubstituted triazole | 1,5-disubstituted triazole |
| Catalyst | CuSO₄ / Sodium Ascorbate | [Cp*RuCl(COD)] |
| Typical Loading | 1-5 mol% Cu(II) | 1-2 mol% Ru(II) |
| Solvent | t-BuOH / H₂O, CH₃CN/H₂O | DCE, Toluene, THF |
| Temperature | Room Temperature | 45 - 80 °C |
| Regioselectivity | >95% for 1,4-isomer | >95% for 1,5-isomer |
| Typical Yields | 85-99% | 80-95% |
Purification and Characterization
-
Purification: For CuAAC reactions, residual copper can be challenging to remove as it may chelate to the triazole product.[19] Washing the organic extracts with a solution of aqueous ethylenediaminetetraacetic acid (EDTA) or ammonium chloride can help sequester and remove copper salts.[19] For both reaction types, flash column chromatography is generally effective for obtaining highly pure material.
-
Characterization: The two regioisomers can be unambiguously distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, the chemical shift of the triazole proton (C5-H for the 1,4-isomer; C4-H for the 1,5-isomer) is a key diagnostic handle. The C5-H of 1,4-isomers typically appears further downfield (δ ≈ 8.0-8.7 ppm) compared to the C4-H of 1,5-isomers (δ ≈ 7.7 ppm).[5][18] Further confirmation is achieved through 2D NMR techniques (HMBC, NOESY) and ¹³C NMR.
Conclusion
The use of this compound in metal-catalyzed azide-alkyne cycloadditions provides a reliable and versatile entry point to highly functionalized 1,2,3-triazoles. By leveraging the distinct mechanistic pathways of copper and ruthenium catalysts, researchers can exert precise control over regioselectivity, enabling the targeted synthesis of either 1,4- or 1,5-disubstituted triazoles. These protocols, grounded in established chemical principles and stringent safety standards, offer a robust framework for applications in drug discovery, chemical biology, and materials science.[20][21]
References
- 1. researchgate.net [researchgate.net]
- 2. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scilit.com [scilit.com]
- 11. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 12. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. ucd.ie [ucd.ie]
- 16. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 17. safety.pitt.edu [safety.pitt.edu]
- 18. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Developments in the Application of 1,2,3-Triazoles in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. asianpubs.org [asianpubs.org]
The Versatility of 3-Ethynylanisole in Advanced Materials Science: A Guide to Synthesis and Application
Introduction: Unlocking the Potential of a Versatile Building Block
In the dynamic field of materials science, the demand for novel organic molecules that can serve as versatile building blocks for functional polymers and surfaces is ever-increasing. 3-Ethynylanisole, a monosubstituted acetylene derivative, has emerged as a significant player in this arena. Its unique molecular architecture, featuring a terminal alkyne group and a methoxy-substituted phenyl ring, offers a powerful combination of reactivity and functionality. The terminal alkyne is a gateway to a myriad of chemical transformations, most notably polymerization and "click" chemistry, while the methoxy group can influence the electronic properties and solubility of the resulting materials.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications of this compound in materials science. We will delve into the synthesis of advanced polymers, the functionalization of surfaces, and the characterization of the resulting materials, supported by field-proven insights and detailed experimental protocols.
Core Applications of this compound in Materials Science
The utility of this compound in materials science is primarily centered around two key reaction pathways of its terminal alkyne group:
-
Polymerization: The carbon-carbon triple bond can undergo polymerization, typically catalyzed by transition metals, to form poly(this compound). This polymer belongs to the class of substituted polyacetylenes, which are known for their interesting optical and electronic properties. The conjugated backbone of these polymers makes them promising candidates for applications in organic electronics.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a terminal alkyne, this compound is an ideal substrate for the CuAAC reaction, a cornerstone of "click chemistry." This highly efficient and specific reaction allows for the covalent attachment of this compound to azide-functionalized surfaces or molecules, enabling the precise engineering of material properties.
The following sections will provide detailed protocols and discussions on these two pivotal applications.
Part 1: Synthesis of Poly(this compound) via Rhodium-Catalyzed Polymerization
The synthesis of high molecular weight, stereoregular poly(this compound) is crucial for its application in electronic devices where consistent material properties are paramount. Rhodium-based catalysts have proven to be particularly effective in the polymerization of substituted phenylacetylenes, yielding polymers with a predominantly cis-transoidal configuration.[1][2]
Causality Behind Experimental Choices:
-
Catalyst Selection: Rhodium(I) complexes, such as those with norbornadiene (nbd) ligands, are chosen for their high activity and ability to produce stereoregular polymers.[1][3] The use of a cationic rhodium complex can lead to the formation of megadalton poly(phenylacetylene)s.[1]
-
Solvent: Tetrahydrofuran (THF) is a common solvent for this type of polymerization as it effectively dissolves both the monomer and the resulting polymer, facilitating a homogeneous reaction environment.
-
Reaction Conditions: The polymerization is typically carried out in the absence of light and at a controlled temperature (e.g., 20-30°C) to prevent unwanted side reactions and to ensure controlled polymer growth.[1]
-
Precipitation: The polymer is precipitated in a non-solvent, such as methanol, to separate it from the unreacted monomer and catalyst residues.
Experimental Protocol: Rhodium-Catalyzed Polymerization of this compound
Materials:
-
This compound (1-ethynyl-3-methoxybenzene)
-
[Rh(nbd)Cl]₂ or a similar rhodium(I) catalyst
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), prepare a solution of the rhodium catalyst in anhydrous THF. A typical catalyst concentration is in the micromolar range.
-
Monomer Addition: To the stirred catalyst solution, add this compound via syringe. The monomer-to-catalyst ratio can be varied to control the molecular weight of the resulting polymer; a common ratio is 100:1.[1]
-
Polymerization: Allow the reaction to proceed at room temperature (approximately 20°C) with constant stirring for a designated time (e.g., 24 hours).[4] The progress of the polymerization can be monitored by techniques such as gas chromatography (GC) to track monomer consumption.
-
Polymer Precipitation: After the desired reaction time, quench the polymerization by slowly pouring the viscous polymer solution into a large excess of vigorously stirred methanol. This will cause the polymer to precipitate as a solid.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it thoroughly with fresh methanol to remove any residual monomer and catalyst, and dry it under vacuum to a constant weight.
Workflow for Rhodium-Catalyzed Polymerization
Caption: Workflow for the synthesis of poly(this compound).
Properties of Poly(this compound)
The resulting poly(this compound) is typically a yellow, soluble solid. Its properties are highly dependent on the polymerization conditions and the resulting molecular weight and stereoregularity.
| Property | Typical Value/Observation | Characterization Technique |
| Molecular Weight (Mn) | Can range from thousands to over a million g/mol [1] | Size Exclusion Chromatography (SEC) |
| Dispersity (Đ) | Typically moderate (1.5 - 2.5)[1] | SEC |
| Structure | Predominantly cis-transoidal conjugated backbone[3] | 1H and 13C NMR Spectroscopy |
| Thermal Stability (Td5) | Decomposition onset often above 300°C[5] | Thermogravimetric Analysis (TGA) |
| Glass Transition (Tg) | Varies with molecular weight | Differential Scanning Calorimetry (DSC) |
| Optical Properties | Shows absorption in the UV-Vis region due to π-π* transitions[6] | UV-Vis Spectroscopy |
| Photoluminescence | Can exhibit fluorescence in solution[6] | Photoluminescence Spectroscopy |
The presence of the methoxy group can enhance the polymer's solubility in common organic solvents compared to unsubstituted poly(phenylacetylene). The electronic properties of poly(this compound) make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where solution processability is a significant advantage.[6]
Part 2: Surface Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of this compound is a prime functional group for surface modification using the highly efficient and versatile CuAAC "click" reaction. This reaction forms a stable triazole linkage between the alkyne and an azide-functionalized surface. This approach allows for the precise tailoring of surface properties, such as hydrophobicity, biocompatibility, and chemical reactivity.
Causality Behind Experimental Choices:
-
Substrate Preparation: The substrate (e.g., silica nanoparticles, glass slides) must first be functionalized with azide groups. This is typically achieved by silanization with an azide-containing silane agent.
-
Catalyst System: The classic CuAAC catalyst system involves a copper(I) source. This is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) to prevent the premature oxidation of the active Cu(I) species.
-
Solvent System: The reaction is often performed in a mixture of solvents, such as DMF/water or THF/water, to ensure the solubility of all reactants, including the copper catalyst.
-
Ligand: A ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), can be used to stabilize the Cu(I) catalyst and accelerate the reaction.[7]
Experimental Protocol: Surface Functionalization of Silica Nanoparticles with this compound
This protocol is a two-step process: 1) Azide-functionalization of silica nanoparticles, and 2) CuAAC reaction with this compound.
Step 1: Azide-Functionalization of Silica Nanoparticles
Materials:
-
Silica nanoparticles (SiNPs)
-
(3-Azidopropyl)triethoxysilane (APTES-N₃)
-
Toluene, anhydrous
-
Ethanol
-
Deionized water
Procedure:
-
Activation of SiNPs: Disperse the silica nanoparticles in deionized water and treat with an acid (e.g., HCl) to hydroxylate the surface. Wash thoroughly with deionized water and ethanol, then dry.
-
Silanization: In a round-bottom flask under an inert atmosphere, disperse the activated SiNPs in anhydrous toluene. Add (3-Azidopropyl)triethoxysilane and reflux the mixture for several hours (e.g., 12-24 hours).
-
Washing: After cooling, collect the azide-functionalized SiNPs (SiNP-N₃) by centrifugation. Wash repeatedly with toluene and ethanol to remove unreacted silane.
-
Drying: Dry the SiNP-N₃ under vacuum.
Step 2: CuAAC "Click" Reaction
Materials:
-
Azide-functionalized silica nanoparticles (SiNP-N₃)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
N,N-Dimethylformamide (DMF) or a similar solvent
-
Deionized water
Procedure:
-
Dispersion: Disperse the SiNP-N₃ in a suitable solvent such as DMF.
-
Reactant Addition: To the dispersion, add this compound.
-
Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate. In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
Reaction Initiation: Sequentially add the CuSO₄ solution and the sodium ascorbate solution to the SiNP dispersion. The reaction mixture will often change color, indicating the formation of the Cu(I) species.
-
Reaction: Allow the reaction to proceed at room temperature with stirring for 12-24 hours.
-
Purification: Collect the this compound-functionalized SiNPs by centrifugation. Wash the particles extensively with DMF, water, and ethanol to remove the copper catalyst and any unreacted reagents.
-
Drying: Dry the final product under vacuum.
Logical Relationship in Surface Functionalization
Caption: Logical steps for surface functionalization via CuAAC.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block in the realm of materials science. Its ability to undergo both polymerization to form functional conjugated polymers and to participate in highly efficient click chemistry reactions for surface modification makes it a powerful tool for the design and synthesis of advanced materials. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the full potential of this molecule. Future research may focus on the development of novel copolymers of this compound to fine-tune the electronic and optical properties for specific device applications, as well as the exploration of its use in the synthesis of complex macromolecular architectures such as dendrimers and block copolymers. The continued investigation into the materials derived from this compound is poised to contribute significantly to advancements in organic electronics, sensor technology, and biomedical materials.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium( i ) complexes with functionalized phosphine ligands: linear vs. bran ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00497C [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. researchgate.net [researchgate.net]
The Strategic Utility of 3-Ethynylanisole in the Synthesis of Advanced Fluorescent Probes
<
Abstract
This technical guide provides an in-depth exploration of 3-ethynylanisole as a pivotal building block in the synthesis of novel fluorescent probes. We delve into the causality behind its selection in key synthetic strategies, including the Sonogashira cross-coupling reaction and catalyst-free click chemistry. Detailed, field-proven protocols are presented, offering researchers, scientists, and drug development professionals a practical guide to harnessing the potential of this versatile reagent. The narrative emphasizes experimental design, mechanistic insights, and the photophysical properties of the resulting fluorophores, establishing a clear link between molecular structure and fluorescent output.
Introduction: Why this compound?
In the landscape of fluorescent probe development, the selection of foundational reagents is paramount to achieving desired photophysical and chemical properties. This compound, with its terminal alkyne and electron-donating methoxy group
Application Notes & Protocols: Green Chemistry Approaches for Reactions with 3-Ethynylanisole
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Synthesizing with 3-Ethynylanisole
This compound is a valuable and versatile building block in organic synthesis, serving as a precursor for a wide array of pharmaceuticals, agrochemicals, and functional materials. Its terminal alkyne and substituted phenyl ring offer rich reactivity for constructing complex molecular architectures. However, traditional synthetic routes often rely on hazardous reagents, volatile organic solvents (VOCs), and energy-intensive conditions, generating significant chemical waste.
This guide moves beyond conventional methods to explore green and sustainable alternatives for key transformations of this compound. By grounding our protocols in the Twelve Principles of Green Chemistry, we aim to provide practical, efficient, and environmentally responsible methodologies.[1][2][3][4][5][6][7][8] These principles guide us to prevent waste, maximize atom economy, use safer solvents, design for energy efficiency, and employ catalytic reagents over stoichiometric ones.[1][2][5][6]
Green Strategy 1: Maximizing Atom Economy with [3+2] Cycloaddition (Click Chemistry)
Core Principle: Atom Economy. This principle, central to green chemistry, focuses on designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.[9][10][11] Addition reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), are prime examples of high atom economy, as all atoms of the azide and alkyne are conserved in the triazole product.[10]
The CuAAC, often called "click chemistry," is renowned for its reliability, specificity, and compatibility with a wide range of functional groups and conditions, particularly in aqueous media.[12][13][14] Utilizing water as a solvent not only eliminates hazardous VOCs but can also accelerate the reaction rate.[13][15][16]
Application Note: Ultrasound-Assisted CuAAC in Aqueous Media
The use of ultrasound (sonication) offers a significant process intensification, reducing reaction times from hours to minutes.[17][18][19] Cavitation, the formation and collapse of microscopic bubbles, enhances mass transfer and can mechanically activate the catalyst surface, leading to improved efficiency.[17][20]
Detailed Protocol 1: Ultrasound-Promoted Synthesis of 1-(benzyl)-4-(3-methoxyphenyl)-1H-1,2,3-triazole
Materials:
-
This compound (1.0 mmol, 132 mg)
-
Benzyl azide (1.0 mmol, 133 mg)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 12.5 mg)
-
Sodium ascorbate (0.1 mmol, 20 mg)
-
Deionized Water:tert-Butanol (1:1 v/v), 10 mL
-
Reaction Vessel: 25 mL glass vial with a screw cap
Procedure:
-
To the reaction vessel, add this compound, benzyl azide, and the water:tert-butanol solvent mixture.
-
In a separate vial, prepare a fresh solution of the catalyst by dissolving CuSO₄·5H₂O and sodium ascorbate in 1 mL of deionized water. The solution should turn a pale yellow, indicating the in-situ reduction of Cu(II) to the active Cu(I) species.[12]
-
Add the catalyst solution to the reaction mixture.
-
Seal the vessel and place it in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a frequency of 35-40 kHz at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 5 mL) and a small amount of cold ethanol (5 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the 1,4-disubstituted triazole. Expected yield: >90%.
Causality Behind Choices:
-
Water as Solvent: Eliminates the need for hazardous organic solvents, is inexpensive, and can accelerate the CuAAC reaction.[15][16][21]
-
Ultrasound Irradiation: Drastically reduces reaction time compared to conventional stirring by enhancing mass transfer and catalyst activity.[17][18][19][20]
-
In-situ Catalyst Generation: Using CuSO₄/sodium ascorbate is a convenient and reliable method to generate the active Cu(I) catalyst, avoiding the need to handle potentially unstable Cu(I) salts.[12][19]
Caption: Workflow for Ultrasound-Assisted CuAAC Synthesis.
Green Strategy 2: Heterogeneous Catalysis for C-C Bond Formation
Core Principle: Catalysis. Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can, in principle, carry out a reaction indefinitely.[1][2] Heterogeneous catalysts, which exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), offer significant green advantages, including simplified product purification and straightforward catalyst recovery and reuse.[22][23]
The Sonogashira coupling is a powerful method for forming C(sp)-C(sp²) bonds. Traditional protocols often use homogeneous palladium and copper catalysts, which can be difficult to remove from the product and are typically not recycled.[24]
Application Note: Ligand-Free, Heterogeneous Sonogashira Coupling
This protocol utilizes a palladium-on-charcoal (Pd/C) catalyst, a widely available and robust heterogeneous catalyst. By eliminating the need for expensive and often toxic phosphine ligands and the copper co-catalyst, the reaction becomes cleaner, more cost-effective, and easier to perform.[25] Conducting the reaction in a greener solvent like an ionic liquid or a deep eutectic solvent (DES) can further enhance its sustainability profile by providing a non-volatile medium that can help stabilize the catalyst.[26][27][28][29][30][31][32][33][34]
Detailed Protocol 2: Heterogeneous Sonogashira Coupling of this compound with Iodobenzene
Materials:
-
This compound (1.0 mmol, 132 mg)
-
Iodobenzene (1.1 mmol, 224 mg, 123 µL)
-
10% Palladium on Carbon (Pd/C) (1 mol%, ~10 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Deep Eutectic Solvent (DES): Choline Chloride:Urea (1:2 molar ratio), ~2 g
-
Reaction Vessel: 10 mL round-bottom flask with a condenser
Procedure:
-
Prepare the DES: Gently heat a mixture of choline chloride (1 part) and urea (2 parts) at 80°C with stirring until a clear, homogeneous liquid forms. Let it cool to room temperature.
-
To the reaction flask, add the Pd/C catalyst, K₂CO₃, and the prepared DES.
-
Add this compound and iodobenzene to the mixture.
-
Fit the flask with a condenser and place it in a preheated oil bath at 80-100°C.
-
Stir the reaction mixture vigorously. Monitor progress by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add 15 mL of water. The product is typically insoluble in water.
-
Extract the aqueous mixture with a suitable solvent like ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(3-methoxyphenyl)-2-phenylethyne. Expected yield: 85-95%.
-
Catalyst Recovery: The Pd/C catalyst can be recovered from the aqueous layer after extraction by simple filtration, washed with water and ethanol, dried, and reused for subsequent reactions.
Causality Behind Choices:
-
Heterogeneous Pd/C Catalyst: Simplifies purification by allowing easy separation of the catalyst from the product mixture via filtration, enabling its reuse and reducing palladium waste.[22][23]
-
Deep Eutectic Solvent (DES): Acts as a sustainable and non-volatile reaction medium.[28][30][32][33][34] Its polar nature can help stabilize the catalytic species and prevent catalyst agglomeration.
-
Ligand- and Copper-Free: Avoids the use of toxic and expensive phosphine ligands and the copper co-catalyst, which prevents the formation of alkyne homocoupling byproducts (Glaser coupling).[25]
Caption: Workflow for Heterogeneous Sonogashira Coupling.
Green Strategy 3: Alternative Energy Sources
Core Principle: Design for Energy Efficiency. Energy requirements should be minimized for their environmental and economic impacts.[1][2] Microwave-assisted organic synthesis (MAOS) is a key technology in this area. It utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods.[35]
Application Note: Microwave-Assisted Hydration of this compound
The hydration of terminal alkynes to form methyl ketones is a fundamental transformation. Classic methods often employ toxic mercury salts. Gold catalysts have emerged as highly efficient and less toxic alternatives. Combining gold catalysis with microwave heating in an aqueous medium creates a highly efficient and green protocol.
Detailed Protocol 3: Microwave-Assisted, Gold-Catalyzed Hydration
Materials:
-
This compound (1.0 mmol, 132 mg)
-
Gold(III) chloride (AuCl₃) (0.5 mol%, ~1.5 mg)
-
Methanol:Water (9:1 v/v), 5 mL
-
Reaction Vessel: 10 mL microwave process vial with a stir bar
Procedure:
-
Place this compound, the methanol:water solvent mixture, and AuCl₃ into the microwave process vial.
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of a dedicated laboratory microwave reactor.
-
Set the reaction parameters: Temperature at 80°C, hold time of 10 minutes, and maximum power of 150 W.
-
After irradiation, cool the vial to room temperature using a compressed air stream.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the methanol under reduced pressure.
-
Add 15 mL of water and extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield 3-methoxyacetophenone. Expected yield: >95%.
Causality Behind Choices:
-
Microwave Heating: Provides rapid, uniform, and direct heating of the polar solvent molecules, dramatically accelerating the reaction and reducing the time from hours to minutes.[35]
-
Gold Catalyst: A highly efficient and less toxic alternative to traditional mercury catalysts for alkyne hydration.
-
Aqueous Solvent System: Reduces reliance on volatile organic solvents, aligning with green chemistry principles.[15][36][37][38][39]
Caption: Conventional vs. Microwave-Assisted Heating.
Quantitative Comparison of Green Approaches
To objectively assess the "greenness" of these protocols, we can use established green chemistry metrics such as Atom Economy and E-Factor (Environmental Factor).[11][40][41][42][43][44][45]
-
Atom Economy (AE): (MW of desired product / Σ MW of all reactants) x 100%. A higher AE indicates less waste is generated at a molecular level.[9][10][41]
-
E-Factor: Total mass of waste (kg) / mass of product (kg). A lower E-Factor is better, signifying less waste produced in practice.[11][40][42][45]
| Protocol | Key Transformation | Atom Economy | Solvents | Energy Source | Key Green Advantages |
| 1: CuAAC | Alkyne + Azide → Triazole | 100% | Water / t-BuOH | Ultrasound | Perfect atom economy, aqueous solvent, rapid reaction. |
| 2: Sonogashira | Alkyne + Aryl Halide → Diarylalkyne | ~65% | Deep Eutectic Solvent | Conventional Heat | Heterogeneous, reusable catalyst; non-volatile solvent. |
| 3: Hydration | Alkyne + H₂O → Ketone | 100% | Methanol / Water | Microwave | High atom economy, rapid energy-efficient heating, no toxic metals. |
Note: Atom economy for Sonogashira coupling is lower due to the formation of salt byproducts (e.g., KX, H₂O, CO₂) from the base.
Conclusion
The transformation of this compound can be achieved through methodologies that are not only synthetically effective but also environmentally responsible. By embracing strategies that maximize atom economy, utilize heterogeneous and recyclable catalysts, employ benign solvents, and leverage alternative energy sources, researchers can significantly reduce the environmental footprint of their work. The protocols detailed herein provide a practical starting point for integrating the principles of green chemistry into the daily practice of organic synthesis, paving the way for more sustainable innovation in drug discovery and materials science.
References
- 1. Paul Anastas & John Warner’s 12 Green Chemistry Principles — BCH Greenlabs [bchgreenlabs.com]
- 2. The 12 Principles of Green Chemistry - PCC Group [products.pcc.eu]
- 3. acs.org [acs.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Principles of Green Chemistry | Center for Green Chemistry & Green Engineering at Yale [greenchemistry.yale.edu]
- 6. scispace.com [scispace.com]
- 7. Green Chemistry: Principles and Practice - Chemical Society Reviews (RSC Publishing) DOI:10.1039/B918763B [pubs.rsc.org]
- 8. rroij.com [rroij.com]
- 9. What Is the "Atom Economy" Principle in Green Chemistry, and How Does It Relate to Waste Reduction? → Learn [pollution.sustainability-directory.com]
- 10. Atom economy - Wikipedia [en.wikipedia.org]
- 11. chembam.com [chembam.com]
- 12. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 13. Click Chemistry [organic-chemistry.org]
- 14. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neuroquantology.com [neuroquantology.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Ultrasound-assisted synthesis of novel 1,2,3-triazoles coupled diaryl sulfone moieties by the CuAAC reaction, and biological evaluation of them as antioxidant and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ultrasound-Promoted Copper-Catalyzed Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 22. C-N and Sonogashira C-C couplings on single-atom heterogeneous catalysts - American Chemical Society [acs.digitellinc.com]
- 23. researchgate.net [researchgate.net]
- 24. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 25. mdpi.com [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Ionic liquid - Wikipedia [en.wikipedia.org]
- 28. Deep Eutectic Solvents in Organic Synthesis | Molecules | MDPI [mdpi.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. Deep eutectic solvents: alternative reaction media for organic oxidation reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 33. researchgate.net [researchgate.net]
- 34. Chapter 3 Deep Eutectic Solvents in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 35. Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods - PMC [pmc.ncbi.nlm.nih.gov]
- 36. GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW | Neuroquantology [neuroquantology.com]
- 37. Green solvents for sustainable organic synthesis: state of the art - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 38. Special Issue: “Organic Reactions in Green Solvents” - PMC [pmc.ncbi.nlm.nih.gov]
- 39. pubs.acs.org [pubs.acs.org]
- 40. Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 41. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 42. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 43. The E Factor and Process Mass Intensity | Semantic Scholar [semanticscholar.org]
- 44. Green Chemistry Metrics: E-Factor and Process Mass Intensity (PMI) – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 45. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Coupling Yields with 3-Ethynylanisole
Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance and troubleshooting advice for optimizing the coupling of 3-ethynylanisole with aryl or vinyl halides. Here, we move beyond standard protocols to explain the underlying principles that govern reaction success, enabling you to confidently adapt and troubleshoot your experiments.
Understanding the Sonogashira Coupling: A Mechanistic Overview
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1][2] The reaction typically proceeds under mild conditions, making it a valuable tool in the synthesis of complex molecules.[1]
The catalytic cycle is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.[2]
The Palladium Cycle:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the desired coupled product (Ar-alkyne) and regenerate the Pd(0) catalyst.
The Copper Cycle:
-
Coordination and Deprotonation: The copper(I) salt coordinates to the terminal alkyne. In the presence of a base, the terminal proton of the alkyne is removed, forming a copper acetylide intermediate.
-
Transmetalation: This copper acetylide then participates in the transmetalation step with the palladium complex.
Caption: Figure 1: Simplified Sonogashira Catalytic Cycles
Optimizing the Sonogashira Coupling of this compound
The presence of the electron-donating methoxy group on the phenylacetylene ring of this compound can influence its reactivity. While electron-donating groups on aryl halides can slow down the oxidative addition step, their effect on the alkyne is less pronounced but should be considered for optimal results.
Q1: How do I choose the right catalyst and ligand for coupling this compound?
The choice of the palladium source and its corresponding ligand is critical for a successful reaction.
-
Palladium Precatalyst: Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[2] PdCl₂(PPh₃)₂ is often preferred due to its higher stability and solubility.[2] For more challenging couplings, precatalysts that readily form the active Pd(0) species, such as Pd₂(dba)₃, can be advantageous.
-
Ligands: The electronic and steric properties of the phosphine ligand significantly impact the reaction. For electron-rich alkynes like this compound, using electron-rich and bulky phosphine ligands can be beneficial. These ligands can increase the rate of oxidative addition of the aryl halide to the palladium center.[3]
| Ligand Type | Examples | Key Characteristics |
| Triphenylphosphines | PPh₃ | Standard, widely used ligand. |
| Bulky, Electron-Rich Phosphines | P(t-Bu)₃, XPhos, SPhos | Can improve yields for less reactive aryl halides. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, can be very effective alternatives to phosphines.[2] |
Recommendation: For the coupling of this compound, start with a standard catalyst like PdCl₂(PPh₃)₂. If you encounter low reactivity, especially with less reactive aryl halides (e.g., chlorides or bromides), consider switching to a more electron-rich and bulky ligand such as P(t-Bu)₃ or an N-heterocyclic carbene (NHC) ligand.[2]
Q2: What is the optimal solvent and base combination for this reaction?
The solvent and base play crucial roles in dissolving the reactants and facilitating the deprotonation of the alkyne.
-
Solvents: The solvent must be able to dissolve the aryl halide, the alkyne, and the catalyst complex. Commonly used solvents include:
-
Amine solvents: Triethylamine (TEA) or diisopropylamine (DIPA) can act as both the solvent and the base.
-
Aprotic polar solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile are also frequently used.[4]
Anecdotal evidence suggests that THF might promote the formation of palladium black, indicating catalyst decomposition.[5]
-
-
Bases: The base is essential for deprotonating the terminal alkyne to form the reactive copper acetylide.
-
Amine bases: Triethylamine (TEA) and diisopropylamine (DIPA) are the most common choices.
-
Inorganic bases: In some cases, particularly in copper-free systems, inorganic bases like K₂CO₃, Cs₂CO₃, or t-BuOK can be effective.
-
Recommendation: A common starting point is to use triethylamine (TEA) as both the solvent and the base. Alternatively, a mixture of a polar aprotic solvent like THF or DMF with an excess of an amine base (e.g., 2-3 equivalents of TEA or DIPA) is a robust choice. Ensure your solvents are anhydrous and degassed to prevent side reactions.[6]
Troubleshooting Guide
This section addresses common issues encountered during the Sonogashira coupling of this compound.
Caption: Figure 2: Troubleshooting Workflow
Q3: My reaction is giving a low yield or not proceeding at all. What should I check first?
When faced with a low-yielding or failed reaction, a systematic approach to troubleshooting is essential.
-
Catalyst Activity: The formation of a black precipitate ("palladium black") is a common sign of catalyst decomposition.[5] This can be caused by impurities, oxygen, or inappropriate solvent choice.
-
Solution: Ensure you are using a fresh, high-quality palladium catalyst and copper(I) iodide. Always maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. Degassing the solvent thoroughly before use is critical.[7]
-
-
Reagent Purity: Impurities in your starting materials, particularly the aryl halide and this compound, can poison the catalyst. Moisture in the solvent or reagents can also be detrimental.
-
Solution: Purify your starting materials if their purity is questionable. Use anhydrous solvents and ensure your amine base is dry.
-
-
Reaction Conditions: The reactivity of the aryl halide plays a significant role. The general order of reactivity is I > Br > Cl.[2]
-
Solution: For less reactive aryl bromides and chlorides, higher temperatures may be required. If the reaction is sluggish at room temperature, gradually increase the temperature to 50-80 °C.
-
Q4: I am observing a significant amount of a side product that appears to be the dimer of this compound. How can I prevent this?
The formation of a diyne through the coupling of two molecules of the terminal alkyne is known as Glaser or Hay homocoupling. This is a common side reaction in copper-catalyzed Sonogashira reactions, especially in the presence of oxygen.
-
Minimize Oxygen: The presence of oxygen promotes the oxidative homocoupling of the alkyne.
-
Solution: Rigorous degassing of the solvent and maintaining a strict inert atmosphere are crucial. One effective method is to bubble a stream of argon or nitrogen through the solvent for 15-30 minutes before use.
-
-
Copper Concentration: High concentrations of the copper co-catalyst can favor homocoupling.
-
Solution: Reduce the amount of CuI used. Typically, 1-5 mol% of CuI is sufficient.
-
-
Copper-Free Conditions: To completely avoid copper-mediated homocoupling, you can opt for a copper-free Sonogashira protocol.
-
Solution: These reactions often require specific ligands and may need slightly different conditions (e.g., a different base or higher temperature), but they can be very effective in eliminating the homocoupling side product.
-
Q5: The reaction with my aryl bromide is very slow. What can I do to improve the reaction rate?
Aryl bromides are generally less reactive than aryl iodides in the Sonogashira coupling.
-
Ligand Choice: As mentioned earlier, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can significantly accelerate the oxidative addition of aryl bromides to the palladium center.
-
Recommendation: Consider using ligands like P(t-Bu)₃, XPhos, or an appropriate NHC ligand in combination with a suitable palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.
-
-
Temperature: Increasing the reaction temperature is a common strategy to drive the reaction to completion.
-
Recommendation: If the reaction is slow at room temperature, try heating it to 60-100 °C. Monitor the reaction by TLC or GC-MS to avoid decomposition of starting materials or products at higher temperatures.
-
-
Catalyst Loading: In some cases, a slightly higher catalyst loading (e.g., 1-2 mol% Pd) may be necessary for less reactive substrates.
Frequently Asked Questions (FAQs)
Q: Can I run the Sonogashira coupling of this compound under air?
While some modern protocols have been developed for air-stable catalysts, traditional Sonogashira reactions are sensitive to oxygen.[7] Oxygen can lead to the deactivation of the Pd(0) catalyst and promote the undesirable homocoupling of the alkyne. For reproducible and high-yielding results, it is strongly recommended to perform the reaction under an inert atmosphere (argon or nitrogen).
Q: Is it necessary to use a copper co-catalyst?
No, copper-free Sonogashira reactions are well-established and can be advantageous in preventing homocoupling side reactions.[1] However, these conditions may require careful optimization of the ligand, base, and solvent system to achieve comparable efficiency to the copper-catalyzed counterpart.
Q: How can I monitor the progress of my reaction?
The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By comparing the consumption of the starting materials and the formation of the product, you can determine the optimal reaction time.
Q: What is a general, reliable starting protocol for the Sonogashira coupling of an aryl iodide with this compound?
Here is a representative experimental protocol that serves as a good starting point:
Materials:
-
Aryl iodide (1.0 equiv)
-
This compound (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (3 mol%)
-
Triethylamine (TEA) (anhydrous, degassed)
-
Tetrahydrofuran (THF) (anhydrous, degassed)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF and TEA (e.g., a 2:1 v/v mixture).
-
Add this compound via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-60 °C.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This protocol should be adapted and optimized based on the specific aryl halide used and the results of initial experiments.
References
Troubleshooting common side reactions of 3-Ethynylanisole
Technical Support Center: 3-Ethynylanisole
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile terminal alkyne in their synthetic workflows. Here, we address common side reactions and experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Dominant Homocoupling (Diyne Formation) in Sonogashira Reactions
Question: I am attempting a Sonogashira coupling between this compound and an aryl halide, but my main product is the homocoupled diyne, 1,4-bis(3-methoxyphenyl)buta-1,3-diyne. How can I suppress this side reaction?
Answer: This is the most common side reaction encountered with terminal alkynes and is known as Glaser or Glaser-Hay coupling.[1][2] It is an oxidative homocoupling process primarily promoted by the copper(I) co-catalyst in the presence of an oxidant, typically molecular oxygen.[1][3] The methoxy group on this compound makes it an electron-rich alkyne, which can accelerate this undesired pathway.[4]
The core issue is a competition between the desired palladium-catalyzed cross-coupling cycle and the copper-mediated homocoupling cycle. To favor your desired product, you must either rigorously eliminate the conditions that promote homocoupling or use a protocol that circumvents the need for a copper catalyst altogether.
The diagram below illustrates the competition between the Sonogashira cross-coupling and the Glaser homocoupling pathways.
Caption: Competing Sonogashira and Glaser coupling pathways.
If you must use a copper-based system, minimizing oxygen is critical.
-
Solvent Degassing: Use a high-quality, anhydrous solvent. Degas the solvent thoroughly for at least 30-60 minutes using the freeze-pump-thaw method (3 cycles) or by bubbling with an inert gas (Argon or Nitrogen).
-
Inert Atmosphere: Assemble your glassware hot from the oven and cool under a stream of inert gas. Maintain a positive pressure of inert gas throughout the entire experiment, including reagent transfers.
-
Reagent Handling: Ensure all liquid reagents, especially amine bases like triethylamine, are degassed. Solid reagents should be purged with inert gas after addition.
-
Slow Addition: In some cases, slow addition of the this compound to the reaction mixture via syringe pump can keep its instantaneous concentration low, disfavoring the second-order homocoupling reaction.[5]
The most robust solution is to eliminate the primary catalyst for homocoupling. Copper-free protocols have become highly reliable.[6]
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd(OAc)₂ with a ligand | Pre-catalysts that readily form Pd(0). |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, P(t-Bu)₃) | These ligands promote the oxidative addition step (often rate-limiting for aryl bromides/chlorides) and stabilize the catalytic species, compensating for the absence of copper. |
| Base | Strong, non-coordinating amine base (e.g., DBU, DIPEA) or an inorganic base (e.g., Cs₂CO₃, K₂CO₃) | The base must be strong enough to deprotonate the alkyne without strongly coordinating to and inhibiting the palladium center. |
| Solvent | Anhydrous, polar aprotic (e.g., DMF, Dioxane, Toluene) | Solvent choice can impact catalyst solubility and reactivity. |
| Temperature | 60 - 110 °C | Higher temperatures are often needed for less reactive aryl halides (bromides, chlorides). |
Step-by-Step Copper-Free Protocol:
-
To a flame-dried Schlenk flask under Argon, add the aryl halide (1.0 eq), palladium catalyst (1-5 mol%), and ligand (2-10 mol%).
-
Evacuate and backfill the flask with Argon (3 cycles).
-
Add the anhydrous, degassed solvent via syringe, followed by the base.
-
Add this compound (1.1 - 1.5 eq).
-
Heat the reaction to the target temperature and monitor by TLC or GC-MS until the starting material is consumed.
-
Work up by cooling to room temperature, diluting with an organic solvent (e.g., ethyl acetate), and washing with water or brine to remove the base and salts.
Issue 2: Sluggish or Incomplete Reaction
Question: My Sonogashira reaction is very slow, or it stalls after partial conversion. How can I drive it to completion?
Answer: A stalled reaction points to issues with reactivity or catalyst stability. The primary factors to investigate are the nature of your aryl halide, the effectiveness of your base, and the health of your catalyst system.
References
Technical Support Center: Purification of 3-Ethynylanisole Reaction Products
Welcome to the technical support center for the purification of 3-ethynylanisole reaction products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of derivatives of this compound.
Introduction
This compound is a versatile terminal alkyne building block used in a variety of organic synthesis reactions, most notably in the formation of carbon-carbon and carbon-heteroatom bonds. Its application is widespread in the synthesis of pharmaceuticals, natural products, and organic materials.[1] However, the purification of its reaction products can present unique challenges. This guide provides a structured approach to troubleshooting common purification issues and offers detailed protocols for achieving high purity of your target compounds.
Common Reactions and Potential Impurities
Understanding the potential side reactions and byproducts is the first step toward developing an effective purification strategy. Here, we focus on three common reaction types involving this compound.
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne (like this compound) and an aryl or vinyl halide.[1][2]
Common Impurities:
-
Homocoupled Diynes (Glaser-Hay Coupling Product): A significant byproduct can be the homocoupling of this compound, leading to 1,4-bis(3-methoxyphenyl)buta-1,3-diyne.[3][4] This is often promoted by the copper co-catalyst in the presence of oxygen.[3]
-
Unreacted Starting Materials: Residual this compound and aryl/vinyl halide.
-
Catalyst Residues: Palladium and copper catalysts and their phosphine ligands.
-
Solvent and Base: Residual reaction solvents and amine bases.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
Click chemistry provides a highly efficient and specific method for forming 1,2,3-triazoles from an alkyne and an azide.[5][6]
Common Impurities:
-
Unreacted Starting Materials: Excess this compound or the azide partner.
-
Copper Catalyst: Residual copper salts.
-
Reducing Agent: Unreacted sodium ascorbate or other reducing agents.
-
Ligands: Residual ligands used to stabilize the copper(I) catalyst.
Glaser-Hay Coupling
The Glaser coupling is the oxidative homocoupling of terminal alkynes to form symmetric diynes.[4][7] While sometimes an undesired side reaction in Sonogashira couplings, it can also be the desired transformation.
Common Impurities:
-
Unreacted this compound: Incomplete reaction can leave the starting material.
-
Oligomeric Byproducts: Over-oxidation or side reactions can lead to the formation of longer polyynes.
-
Catalyst and Base: Residual copper catalyst and amine base.
Troubleshooting Guides and FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter.
Sonogashira Coupling Purification
Question 1: My desired Sonogashira product and the homocoupled diyne are co-eluting during column chromatography. How can I separate them?
Answer: This is a common challenge due to the similar polarities of the desired cross-coupled product and the homocoupled diyne. Here are several strategies:
-
Optimize the Mobile Phase:
-
Solvent System: A systematic screen of solvent systems is crucial. Start with a nonpolar eluent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane.[8] A shallow gradient can often resolve closely eluting spots.
-
Different Selectivities: If a simple hexane/ethyl acetate system fails, try incorporating a solvent with a different selectivity, such as toluene or diethyl ether. These solvents can alter the interactions with the silica gel and improve separation.[9]
-
-
Modify the Stationary Phase:
-
Silver Nitrate Impregnated Silica Gel: Silver ions form complexes with the π-bonds of alkynes and alkenes. The strength of this interaction can differ between your product and the diyne, enabling separation.[9]
-
Reverse-Phase Chromatography: If your compounds are sufficiently nonpolar, reverse-phase flash chromatography or preparative HPLC using a C18 column with a water/acetonitrile or water/methanol gradient can be very effective.[10][11]
-
Question 2: I see a black precipitate in my reaction mixture after the Sonogashira coupling. What is it and how do I remove it?
Answer: The black precipitate is likely palladium black, which forms from the decomposition of the palladium catalyst. It is essential to remove this before further purification.
-
Filtration: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a pad of Celite® or silica gel.[12] This will effectively remove the palladium black and some inorganic salts. Wash the filter cake thoroughly with the same solvent to ensure complete recovery of your product.
Click Chemistry (CuAAC) Purification
Question 3: How do I remove the copper catalyst from my click reaction product?
Answer: Residual copper can be problematic for downstream applications, especially in biological systems. Here are effective removal techniques:
-
Aqueous Wash: During the workup, wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of ethylenediaminetetraacetic acid (EDTA).[12][13] These solutions chelate the copper ions, pulling them into the aqueous phase.
-
Silica Gel Chromatography: Copper salts will often adhere strongly to silica gel. Standard column chromatography is usually sufficient to remove residual copper.[14]
-
Specialized Scavengers: For very sensitive applications, commercially available copper scavenger resins can be used.
Question 4: My click reaction product is highly polar and water-soluble. How can I purify it?
Answer: For polar, water-soluble products, standard liquid-liquid extraction and silica gel chromatography may not be suitable.
-
Reverse-Phase Preparative HPLC: This is the method of choice for purifying polar compounds.[15][16] A C18 column with a water/acetonitrile or water/methanol gradient is typically used. The addition of a small amount of trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape for basic compounds.
-
Solid-Phase Extraction (SPE): SPE can be used for a preliminary cleanup to remove salts and other highly polar impurities before a final purification step.[16]
General Purification Troubleshooting
Question 5: My compound streaks on the TLC plate and gives poor separation during column chromatography. What can I do?
Answer: Streaking, or tailing, on a TLC plate is often an indication of an issue with the compound's interaction with the stationary phase, or overloading.[17]
-
Adjust Mobile Phase Polarity: Tailing can occur if the mobile phase is not polar enough to effectively elute the compound. Gradually increasing the eluent polarity can help.
-
Add a Modifier: If your compound is acidic or basic, adding a small amount of a modifier to the mobile phase can significantly improve chromatography. For acidic compounds, add a small amount of acetic acid or formic acid (e.g., 0.1-1%). For basic compounds, add a small amount of triethylamine or pyridine (e.g., 0.1-1%).[17]
-
Check for Overloading: Applying too much sample to the TLC plate or column can cause streaking. Try diluting your sample.
-
Consider a Different Stationary Phase: If modifying the mobile phase doesn't work, consider using a different stationary phase, such as alumina (basic or neutral) or a bonded phase like diol or cyano.
Experimental Protocols
Protocol 1: Column Chromatography for a Typical Sonogashira Product
This protocol is a general guideline for purifying a moderately polar product from a Sonogashira reaction.
-
Reaction Workup: a. Cool the reaction mixture to room temperature. b. Dilute with an organic solvent like ethyl acetate. c. Filter through a pad of Celite® to remove the palladium catalyst.[12] d. Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.[12] e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[12]
-
Column Preparation: a. Choose an appropriate column size based on the amount of crude material (typically a 1:50 to 1:100 ratio of crude material to silica gel by weight). b. Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate). c. Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). b. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which is often preferred for better resolution. c. Carefully load the sample onto the top of the column.
-
Elution and Fraction Collection: a. Begin eluting with the low-polarity mobile phase. b. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compounds. c. Collect fractions and monitor their composition by TLC. d. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Low-Temperature Recrystallization
Recrystallization is an excellent technique for purifying solid products, especially for removing minor impurities.
-
Solvent Selection: a. The ideal solvent will dissolve your compound well at high temperatures but poorly at low temperatures. b. Test small amounts of your product in various solvents (e.g., hexanes, ethanol, isopropanol, acetone, or mixtures) to find a suitable system.[9]
-
Dissolution: a. Place the crude solid in a flask. b. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Cooling and Crystallization: a. Allow the solution to cool slowly to room temperature. b. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.
-
Isolation and Drying: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold recrystallization solvent. c. Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Preparative HPLC for Polar or Difficult-to-Separate Mixtures
Preparative HPLC is a powerful tool for achieving high purity, especially for challenging separations.[10][15]
-
Sample Preparation: a. Dissolve the crude or partially purified sample in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).[16] b. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
-
Method Development: a. Develop a separation method on an analytical HPLC system first to determine the optimal mobile phase, gradient, and column chemistry.
-
Purification: a. Equilibrate the preparative HPLC column with the initial mobile phase conditions. b. Inject the sample onto the column. c. Run the gradient and collect fractions based on the UV detector signal. Automated fraction collectors are standard.
-
Product Isolation: a. Combine the fractions containing the pure product. b. Remove the mobile phase solvents, typically using a rotary evaporator followed by a high-vacuum pump or a lyophilizer (for aqueous mobile phases).
Data Presentation
| Purification Technique | Typical Application | Advantages | Disadvantages |
| Column Chromatography | Primary purification for most organic compounds.[18] | High capacity, versatile, relatively inexpensive. | Can be time-consuming, may not resolve very similar compounds. |
| Recrystallization | Purification of solid compounds. | Can yield very high purity, scalable. | Not suitable for oils or amorphous solids, yield can be low.[19] |
| Distillation | Purification of volatile liquids.[20] | Effective for separating compounds with different boiling points. | Not suitable for non-volatile or thermally unstable compounds. |
| Preparative HPLC | Purification of polar compounds, difficult separations, and final polishing.[15] | High resolution, automated, suitable for a wide range of compounds. | Expensive, lower capacity than column chromatography. |
Visualization of Workflows
Caption: General purification workflow for this compound reaction products.
Caption: Decision tree for troubleshooting common chromatography issues.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. Glaser coupling - Wikipedia [en.wikipedia.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 8. thalesnano.com [thalesnano.com]
- 9. benchchem.com [benchchem.com]
- 10. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 11. tarosdiscovery.com [tarosdiscovery.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. warwick.ac.uk [warwick.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
How to minimize homocoupling of 3-Ethynylanisole in Sonogashira reactions
Welcome to the technical support center for optimizing Sonogashira reactions, with a specific focus on minimizing the homocoupling of 3-ethynylanisole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and selectivity of their carbon-carbon bond-forming reactions. Here, we will delve into the mechanistic nuances of the Sonogashira coupling and its competing side reaction, the Glaser homocoupling, to provide you with actionable troubleshooting strategies and answers to frequently asked questions.
Troubleshooting Guide: Minimizing Homocoupling of this compound
This section is structured to address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific rationale.
Problem 1: Significant formation of 1,4-bis(3-methoxyphenyl)buta-1,3-diyne (homocoupling product) is observed.
Root Cause Analysis: The primary culprit for the homocoupling of terminal alkynes like this compound is the Glaser coupling reaction.[1][2] This oxidative dimerization is predominantly catalyzed by the copper(I) co-catalyst in the presence of oxygen.[1][3] The electron-rich nature of this compound can also make it more susceptible to this side reaction.
Solutions & Scientific Explanation:
-
Transition to a Copper-Free Protocol: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst.[4][5][6] Copper-free Sonogashira reactions have been extensively developed to circumvent this issue.[7][8] While the reaction kinetics might be slower, the significant reduction in homocoupling often leads to a higher yield of the desired cross-coupled product and simplifies purification.[6]
-
Rigorous Exclusion of Oxygen: If a copper co-catalyst is essential for your specific substrate, ensuring a strictly anaerobic environment is critical.[2][9] Oxygen facilitates the oxidation of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[1][3]
-
Actionable Steps:
-
Thoroughly degas all solvents and liquid reagents using methods such as freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for an extended period.[2]
-
Assemble your reaction vessel under a positive pressure of an inert gas.
-
Consider using a Schlenk line or a glovebox for the most sensitive reactions.
-
-
-
Slow Addition of this compound: Maintaining a low concentration of the terminal alkyne can disfavor the bimolecular homocoupling reaction.[2][10] By adding the this compound solution dropwise to the reaction mixture over an extended period, you can promote the desired cross-coupling with the aryl halide.
-
Employ a Reducing Atmosphere: Introducing a dilute hydrogen atmosphere (mixed with nitrogen or argon for safety) can help to minimize oxidative homocoupling.[10][11] The hydrogen can reduce residual oxygen in the reaction system.[10]
Problem 2: The reaction is sluggish or stalls, even with attempts to minimize homocoupling.
Root Cause Analysis: Several factors can contribute to low reactivity in a Sonogashira coupling, including catalyst deactivation, suboptimal reaction conditions, or the inherent reactivity of your substrates.[9]
Solutions & Scientific Explanation:
-
Catalyst and Ligand Selection:
-
Palladium Source: Ensure your palladium catalyst is active. Palladium(0) complexes can be sensitive to air.[4] If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient. Consider using a stable Pd(0) source like Pd(PPh₃)₄.
-
Ligand Choice: The nature of the phosphine ligand can significantly influence the catalytic cycle.[3] For electron-rich aryl halides, more electron-rich and bulky phosphine ligands can accelerate the rate-limiting oxidative addition step.[3] Conversely, for electron-poor aryl halides, less sterically demanding ligands may be more suitable.
-
-
Base Selection and Stoichiometry: The base plays a crucial role in deprotonating the terminal alkyne to form the reactive acetylide.[4][12]
-
Amine Bases: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.[9] Ensure the amine is dry and used in sufficient excess.
-
Inorganic Bases: For certain copper-free protocols, inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) have proven effective.[13]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact catalyst stability and reaction rate.[14]
-
Common Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile are frequently used.[15]
-
Solvent Screening: If your reaction is sluggish, a solvent screen may be necessary to identify the optimal medium for your specific substrate combination. For instance, in some cases, DMF has been observed to slow down the reaction by displacing ligands from the palladium center.[14]
-
-
Temperature Optimization: While many Sonogashira reactions proceed at room temperature, some substrate combinations, particularly those involving less reactive aryl bromides or chlorides, may require heating to achieve a reasonable reaction rate.[16] However, be aware that higher temperatures can also promote catalyst decomposition.
Problem 3: Formation of a black precipitate (palladium black) is observed.
Root Cause Analysis: The appearance of a black precipitate is indicative of the decomposition of the soluble palladium catalyst into insoluble palladium black.[9] This deactivation pathway halts the catalytic cycle.
Solutions & Scientific Explanation:
-
Reagent Purity: Ensure all reagents, especially the aryl halide and alkyne, are free from impurities that could poison the catalyst.[9]
-
Solvent Choice: Some solvents, anecdotally including THF, may promote the formation of palladium black under certain conditions.[17] If you consistently observe this issue, consider switching to a different solvent.
-
Ligand Stability: The phosphine ligand stabilizes the palladium center. If the ligand is prone to oxidation or degradation, the palladium catalyst will be more susceptible to decomposition. Ensure your phosphine ligands are of high quality and handled under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Sonogashira reaction and how does homocoupling compete?
A1: The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][18]
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide. This is followed by transmetalation with a copper acetylide (formed in the copper cycle) and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.[18]
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[1][3]
The competing Glaser homocoupling arises from the oxidative dimerization of two copper acetylide molecules, a process that is significantly accelerated by the presence of oxygen.[1][19]
Q2: Can I perform a Sonogashira reaction on this compound without a copper co-catalyst?
A2: Yes, copper-free Sonogashira reactions are well-established and are often the preferred method to avoid the formation of the Glaser homocoupling byproduct.[4][7][8] These protocols may require adjustments to other reaction parameters, such as the choice of palladium catalyst, ligand, base, and solvent, to achieve optimal results.[5][13]
Q3: What is the reactivity order for aryl halides in the Sonogashira coupling?
A3: The reactivity of the aryl halide is a critical factor. The general trend from most to least reactive is: I > OTf > Br > Cl.[9] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating. Aryl chlorides are generally the least reactive and often necessitate more specialized catalytic systems.
Q4: My starting this compound is expensive. How can I maximize its incorporation into the desired product?
A4: To favor the cross-coupling product and conserve your this compound, consider the following:
-
Stoichiometry: Use a slight excess of the this compound (e.g., 1.1-1.5 equivalents) relative to the aryl halide.
-
Slow Addition: As mentioned in the troubleshooting guide, the slow addition of the alkyne can minimize its self-coupling.[2][10]
-
Copper-Free Conditions: This is the most effective way to prevent the wasteful consumption of the alkyne through homocoupling.[4][6]
Visualizing the Competing Pathways
To better understand the reaction dynamics, the following diagrams illustrate the desired Sonogashira catalytic cycle and the competing Glaser homocoupling pathway.
Caption: Competing Sonogashira and Glaser coupling pathways.
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general procedure for the palladium/copper co-catalyzed coupling of an aryl halide with this compound.
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add a magnetic stir bar and seal the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed solvent (e.g., THF or DMF, 5 mL) and degassed amine base (e.g., triethylamine, 3.0 mmol).
-
Add this compound (1.2 mmol) via syringe.
-
Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is adapted for situations where homocoupling is a significant issue.
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Add a magnetic stir bar and seal the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed solvent (e.g., acetonitrile or 1,4-dioxane, 5 mL).
-
Add this compound (1.2 mmol) via syringe.
-
Stir the reaction at the desired temperature (typically elevated, 60-100 °C) and monitor its progress.
-
Work-up and purification are similar to the copper-catalyzed protocol.
Data Summary Table
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Co-catalyst | Use a copper-free protocol | Eliminates the primary catalyst for Glaser coupling.[4][6] |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Prevents oxygen-mediated oxidative dimerization of the alkyne.[2][9] |
| Alkyne Addition | Slow, dropwise addition | Keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular side reaction.[2][10] |
| Base | Amine (e.g., TEA, DIPEA) or Inorganic (e.g., Cs₂CO₃) | The choice of base can influence reaction kinetics and catalyst stability.[9][13] |
| Solvent | Degassed aprotic solvents (e.g., THF, DMF, MeCN) | Solvent polarity can affect catalyst performance and stability.[14] |
| Temperature | As low as possible while maintaining a reasonable reaction rate | Higher temperatures can sometimes increase the rate of side reactions and catalyst decomposition. |
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 12. researchgate.net [researchgate.net]
- 13. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.lucp.net [books.lucp.net]
- 15. scispace.com [scispace.com]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Catalyst Selection for 3-Ethynylanisole Cross-Coupling Reactions
Welcome to the technical support center for cross-coupling reactions involving 3-ethynylanisole. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and robust troubleshooting strategies. Our goal is to move beyond simple protocols and explain the underlying principles that govern catalyst selection and reaction optimization, ensuring the success of your experiments.
Section I: Core Principles & Reaction Selection
Q1: What are the primary cross-coupling reactions for this compound, and how do I choose the right one?
For a terminal alkyne like this compound, the most direct and widely used transformation is the Sonogashira cross-coupling reaction .[1] This reaction forms a C(sp²)-C(sp) bond by coupling the alkyne with an aryl or vinyl halide.[2][3]
Your choice between the classic copper-co-catalyzed Sonogashira and a copper-free variant will be the primary decision point.
-
Classic Sonogashira (Pd/Cu Co-catalyzed): This is the historical and often robust method. The copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[2][4] It is often effective under mild conditions.[1]
-
Copper-Free Sonogashira: This approach was developed to overcome a major side reaction of the classic method: the oxidative homocoupling of the alkyne (Glaser coupling), which forms a 1,3-diyne impurity.[5][6] Eliminating copper avoids this issue, simplifying purification, which is particularly crucial in pharmaceutical synthesis.[7] However, copper-free systems may require more carefully selected ligands or stronger bases to facilitate the deprotonation of the alkyne directly at the palladium center.[4][8]
Decision Workflow for Reaction Selection
The following workflow provides a logical path for selecting your initial reaction conditions.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US7642391B1 - Palladium-catalyzed coupling of aryl halides with alkynes - Google Patents [patents.google.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Ethynylanisole and 4-Ethynylanisole in Palladium-Catalyzed Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials, palladium-catalyzed cross-coupling reactions stand as an indispensable tool. The judicious selection of coupling partners is paramount to achieving high efficiency, yield, and regioselectivity. This guide provides an in-depth technical comparison of the reactivity of two common building blocks, 3-ethynylanisole and 4-ethynylanisole, in widely used coupling reactions such as the Sonogashira, Suzuki, and Heck reactions. By examining the electronic and steric influences of the methoxy substituent's position, this document aims to equip researchers with the insights necessary to make informed decisions in reaction design and optimization.
Theoretical Framework: Electronic Effects of the Methoxy Substituent
The differing reactivity of this compound and 4-ethynylanisole in palladium-catalyzed coupling reactions is fundamentally governed by the electronic influence of the methoxy (-OCH₃) group on the ethynyl (-C≡CH) functionality. These effects can be rationalized using the principles of resonance and inductive effects, which are quantitatively captured by Hammett substituent constants (σ).
The Hammett equation , log(k/k₀) = σρ, provides a linear free-energy relationship that correlates the reaction rates (k) of a series of substituted aromatic compounds to a substituent constant (σ) and a reaction constant (ρ)[1][2]. The sign and magnitude of ρ indicate the sensitivity of a reaction to electronic effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates acceleration by electron-donating groups.
-
4-Ethynylanisole (para-isomer): The methoxy group at the para position exerts a strong electron-donating effect through resonance (+R effect), which is partially counteracted by its electron-withdrawing inductive effect (-I effect). The resonance effect dominates, leading to an overall increase in electron density at the ethynyl group. This makes the terminal alkyne proton less acidic and the alkyne π-system more electron-rich.
-
This compound (meta-isomer): In the meta position, the methoxy group's electron-donating resonance effect does not extend to the ethynyl substituent. Therefore, its primary influence is a moderate electron-withdrawing inductive effect (-I effect). This results in a comparatively lower electron density at the ethynyl group compared to the para-isomer.
These electronic differences are expected to manifest in the key steps of the catalytic cycles of various coupling reactions.
Comparative Reactivity in Key Coupling Reactions
While direct, side-by-side comparative studies under identical conditions are sparse in the literature, a comprehensive analysis of related reactions and established mechanistic principles allows for a robust prediction of their relative reactivity.
Sonogashira Coupling
The Sonogashira coupling, a cornerstone reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, involves the reaction of a terminal alkyne with an aryl or vinyl halide[3][4]. The catalytic cycle typically involves two interconnected cycles, one for palladium and one for a copper co-catalyst[3]. A key step is the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation to the palladium center.
Expected Reactivity:
-
4-Ethynylanisole: The electron-donating methoxy group in the para position increases the electron density on the alkyne, making the terminal proton less acidic. This disfavors the initial deprotonation step, potentially leading to a slower reaction rate. It has been noted that aryl bromide derivatives with electron-donating groups on the ring exhibit lower reactivity in Sonogashira couplings.
-
This compound: The electron-withdrawing inductive effect of the meta-methoxy group renders the terminal alkyne proton more acidic compared to the para-isomer. This facilitates the formation of the copper acetylide, suggesting that This compound would be more reactive than 4-ethynylanisole in Sonogashira coupling reactions.
A study on the Sonogashira coupling of para-substituted aryl iodides with phenylacetylene revealed a positive Hammett reaction constant (ρ = 1.5), indicating that electron-withdrawing groups on the aryl halide accelerate the reaction[1]. While this finding pertains to the aryl halide partner, it underscores the sensitivity of the Sonogashira reaction to electronic effects.
Illustrative Data:
| Substrate Analogue | Electronic Nature | Typical Sonogashira Reactivity |
| 4-Methoxy-iodobenzene | Electron-rich | Slower reaction rates |
| 4-Nitro-iodobenzene | Electron-poor | Faster reaction rates |
This table illustrates the general trend of electronic effects on the aryl halide partner, which provides an analogous basis for predicting the reactivity of substituted phenylacetylenes.
Suzuki Coupling
The Suzuki coupling reaction forms a carbon-carbon single bond between an organoboron compound and an organohalide, catalyzed by a palladium complex[5][6][7]. When applied to terminal alkynes, a two-step process is often employed: hydroboration of the alkyne to form a vinylborane, followed by the Suzuki coupling with an aryl halide.
Expected Reactivity:
The reactivity in the Suzuki coupling step itself will be primarily influenced by the electronic nature of the vinylborane intermediate.
-
From 4-Ethynylanisole: The resulting vinylborane will retain the electron-rich nature of the para-methoxyphenyl group. In the transmetalation step of the Suzuki cycle, the transfer of the vinyl group to the palladium center is a key step. The electronic nature of this group can influence the rate of this step.
-
From this compound: The vinylborane derived from the meta-isomer will be comparatively less electron-rich.
Kinetic studies on the Suzuki coupling of 4-bromoanisole (an electron-rich aryl halide) have been performed, though direct comparative kinetic data for the ethynylanisole isomers as the organoboron partner is lacking[8]. The rate-determining step in the Suzuki reaction is often the oxidative addition of the aryl halide to the palladium(0) catalyst[7]. However, the transmetalation step can also be influential.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene[9][10]. To utilize ethynylanisoles in a Heck-type reaction, they would first need to be converted to a styrene derivative (e.g., by hydroarylation or another suitable method). Comparing the reactivity of the resulting 3-vinylanisole and 4-vinylanisole in a subsequent Heck reaction provides insights.
Expected Reactivity:
A study on the Heck reaction of 4-substituted styrenes with aryl halides demonstrated a clear Hammett relationship for the α-substitution pathway, indicating that the reaction is sensitive to the electronic properties of the styrene[2].
-
4-Vinylanisole: The electron-donating para-methoxy group makes the double bond more electron-rich and thus more nucleophilic. This would likely accelerate the migratory insertion step of the Heck catalytic cycle.
-
3-Vinylanisole: The less electron-rich double bond of the meta-isomer would be expected to be less reactive in the migratory insertion step.
Therefore, in a Heck reaction, 4-vinylanisole (derived from 4-ethynylanisole) is predicted to be more reactive than 3-vinylanisole (derived from this compound).
Experimental Protocols
The following protocols are provided as representative examples and may require optimization based on the specific substrates and desired outcomes.
General Sonogashira Coupling Protocol
This protocol is a general procedure that can be adapted for the coupling of both this compound and 4-ethynylanisole with an aryl halide.
Materials:
-
Aryl halide (1.0 mmol)
-
Ethynylanisole isomer (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., triethylamine or diisopropylamine, 2-3 equivalents)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent via syringe, followed by the base and the ethynylanisole isomer.
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Experimental Workflow for Sonogashira Coupling
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
A Comparative Guide to Copper-Catalyzed vs. Copper-Free Click Chemistry for 3-Ethynylanisole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical ligation, "click chemistry" represents the pinnacle of efficiency, modularity, and reliability. For researchers working with aryl alkynes like 3-ethynylanisole—a key building block in medicinal chemistry and materials science—the choice between the two primary azide-alkyne cycloaddition pathways is a critical decision point. This guide provides an in-depth, objective comparison between the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offering field-proven insights and experimental frameworks to guide your selection.
While direct, head-to-head kinetic studies for this compound are not extensively documented, this guide synthesizes data from structurally similar aromatic alkynes to provide a robust comparative analysis. The electron-donating nature of the methoxy group on this compound is expected to have a minor influence on reactivity compared to unsubstituted phenylacetylene, but the fundamental principles and relative performance metrics remain consistent.
At a Glance: CuAAC vs. SPAAC for this compound
The primary distinction between these two powerful methodologies lies in their activation mechanism. CuAAC leverages a copper(I) catalyst to dramatically accelerate the reaction between an azide and a terminal alkyne like this compound.[1] In contrast, SPAAC achieves rapid ligation by reacting an azide with a highly strained cyclooctyne, where the release of ring strain provides the thermodynamic driving force, obviating the need for a metal catalyst.[2] This fundamental difference dictates the operational landscape of each reaction.
Quantitative Performance Comparison
| Feature | Copper-Catalyzed (CuAAC) with this compound | Copper-Free (SPAAC) with an Azide |
| Catalyst | Copper(I) (Generated in situ from CuSO₄/Ascorbate)[3] | None (Driven by ring strain)[2] |
| Biocompatibility | Limited due to copper cytotoxicity. Can be improved with chelating ligands (e.g., THPTA, BTTAA).[4][5] | High. The preferred method for in vivo and live-cell applications.[2] |
| Reaction Rate | Generally faster. Second-order rate constants typically 1-100 M⁻¹s⁻¹ .[6] | Generally slower. Rate is dependent on the cyclooctyne used, typically 10⁻³ - 1 M⁻¹s⁻¹ .[6][7] |
| Alkyne Reactant | This compound (a simple, readily available terminal alkyne). | A strained cyclooctyne (e.g., DBCO, BCN).[8] |
| Reagent Accessibility | This compound is commercially available and inexpensive. | Strained cyclooctynes are complex, multi-step syntheses, making them significantly more expensive.[6] |
| Regioselectivity | Exclusive formation of the 1,4-disubstituted triazole isomer.[1] | Forms a mixture of regioisomers (1,4- and 1,5-), though often inconsequential in bioconjugation.[9] |
| Side Reactions | Potential for oxidative homocoupling of alkynes (Glaser coupling). Minimized by excess reducing agent.[6] | Potential for reaction with thiols, depending on the cyclooctyne's structure and stability.[2] |
| Purification | Requires removal of copper catalyst, ligands, and reducing agent. | Generally cleaner, simplifying purification to removal of excess reagents.[3] |
Mechanism Deep Dive: Understanding the "Why"
The choice between CuAAC and SPAAC is not merely a practical one; it is rooted in fundamentally different reaction pathways. Understanding these mechanisms is key to troubleshooting and optimizing your experiments.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is not a true concerted cycloaddition. Instead, it proceeds through a stepwise mechanism involving copper-acetylide intermediates.[10] This catalytic cycle is what ensures its high rate and absolute regioselectivity for the 1,4-isomer.
The key steps involve the formation of a copper(I)-acetylide from this compound, which then coordinates with the azide partner. A subsequent cyclization and protonolysis yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.[10]
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 3. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 3-Ethynylanisole by HPLC
In the landscape of pharmaceutical research and fine chemical synthesis, the structural integrity and purity of intermediate compounds are paramount. 3-Ethynylanisole, a key building block in the synthesis of various organic molecules, is no exception. Its purity can significantly impact the yield, safety, and efficacy of the final product. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, grounded in established scientific principles and regulatory standards.
The Synthetic Landscape: Understanding Potential Impurities
To effectively assess the purity of this compound, one must first understand its synthetic origins and the likely impurities that may arise. A common synthetic route is the Sonogashira coupling of 3-iodoanisole with a protected acetylene, followed by deprotection.
Potential impurities can include:
-
Unreacted Starting Materials: 3-iodoanisole.
-
Catalyst Residues: Palladium or copper complexes.
-
Byproducts: Homocoupling products of the alkyne.
-
Solvent Residues: Residual solvents from the reaction and workup.
The choice of an analytical method must be able to resolve the parent compound from these structurally similar impurities.
HPLC for Purity Assessment: The Gold Standard
For non-volatile, polar to semi-polar organic molecules like this compound, Reverse-Phase HPLC (RP-HPLC) is often the method of choice due to its high resolution, sensitivity, and reproducibility.
The Rationale Behind Method Development
The goal of our HPLC method is to achieve baseline separation of this compound from its potential impurities. Here’s a breakdown of our experimental choices:
-
Stationary Phase (Column): A C18 column is selected for its hydrophobic nature, which provides good retention for aromatic compounds like this compound. The separation is driven by the partitioning of the analyte between the non-polar stationary phase and the polar mobile phase.
-
Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile, the organic modifier, increases the elution strength of the mobile phase, allowing for the timely elution of more hydrophobic compounds. A gradient elution, as opposed to isocratic, is chosen to ensure good resolution of early-eluting polar impurities and the sharp elution of the more retained parent compound.
-
Detector: A UV-Vis detector set at 254 nm is used. Aromatic compounds like this compound exhibit strong absorbance at this wavelength due to their conjugated π-systems, ensuring high sensitivity.
Detailed Experimental Protocol: HPLC Purity Assay
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method:
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
-
Visualizing the HPLC Workflow
Caption: HPLC Purity Assessment Workflow for this compound.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods. Here, we compare HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly well-suited for volatile and thermally stable compounds.
-
Advantages:
-
Excellent for identifying volatile impurities such as residual solvents.
-
The mass spectrometer provides structural information, aiding in impurity identification.
-
-
Disadvantages:
-
Not suitable for non-volatile or thermally labile impurities, such as catalyst residues.
-
Derivatization may be required for some compounds, adding complexity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly quantitative NMR (qNMR), offers a different perspective on purity.
-
Advantages:
-
Provides detailed structural information about the main compound and any impurities present.
-
qNMR can determine purity against a certified reference standard without the need for a specific reference standard of the impurity itself.
-
-
Disadvantages:
-
Lower sensitivity compared to HPLC and GC-MS, making it less suitable for detecting trace impurities.
-
Complex mixtures can lead to overlapping signals, complicating interpretation.
-
At-a-Glance Comparison
| Feature | HPLC | GC-MS | NMR |
| Principle | Partitioning between liquid mobile and solid stationary phases | Partitioning between gas mobile and liquid/solid stationary phases | Nuclear spin transitions in a magnetic field |
| Best For | Non-volatile, polar to semi-polar compounds | Volatile, thermally stable compounds | Structural elucidation and quantification against a standard |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Moderate (µg to mg) |
| Impurity ID | Requires reference standards | Good (via mass spectra) | Excellent (via chemical shifts and coupling) |
| Quantification | Relative (Area %) or external/internal standards | Relative (Area %) or external/internal standards | Absolute (qNMR with internal standard) |
Decision-Making Framework
Caption: Decision tree for selecting an analytical technique.
Method Validation: Ensuring Trustworthy Results
A developed analytical method is only reliable if it is validated. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the this compound peak from all other peaks.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the sample.
-
Accuracy: The closeness of test results to the true value. This can be determined by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Conclusion
For the routine purity assessment of synthesized this compound, HPLC stands out as the most practical and robust method, offering an excellent balance of resolution, sensitivity, and ease of use. However, for a comprehensive understanding of the impurity profile, especially during process development and for regulatory submissions, a multi-faceted approach is recommended. The use of an orthogonal technique like GC-MS to probe for volatile impurities, or NMR for structural confirmation and absolute quantification, provides a more complete picture of the sample's purity. The choice of analytical technique should always be guided by the specific requirements of the analysis and validated to ensure the integrity of the data.
A Comparative Guide to the Kinetic Analysis of 3-Ethynylanisole Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Ethynylanisole and Its Reaction Kinetics
This compound, a substituted aromatic alkyne, is a versatile building block in modern organic synthesis.[1] Its utility stems from the dual reactivity of the terminal alkyne and the functionalized benzene ring, making it a key precursor in the synthesis of pharmaceuticals, functional materials, and complex molecular probes. Understanding the kinetics of its reactions—the rates, mechanisms, and influencing factors—is paramount for developing robust, scalable, and efficient synthetic processes.
This guide provides an in-depth comparison of methodologies for the kinetic analysis of two cornerstone reactions of this compound: the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). We will explore the causality behind experimental choices, present detailed protocols for state-of-the-art monitoring techniques, and provide a framework for comparing reaction performance with relevant alternatives.
Pillar 1: Foundational Reactions of this compound
The terminal alkyne is the primary site of reactivity for this compound, making it an ideal substrate for powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
-
Sonogashira Cross-Coupling: This reaction forms a C(sp)-C(sp²) bond by coupling the terminal alkyne of this compound with an aryl or vinyl halide.[2] It is a cornerstone of medicinal chemistry for synthesizing complex arylalkyne structures. The reaction is typically catalyzed by a palladium complex, with a copper(I) co-catalyst facilitating the key transmetalation step.[3][4]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As the most prominent example of "click chemistry," the CuAAC reaction joins this compound with an organic azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[5][6] This reaction is prized for its high yield, functional group tolerance, and mild, often aqueous, conditions, making it invaluable for bioconjugation and materials science.[7][8]
Pillar 2: Methodologies for Kinetic Analysis: A Comparative Overview
The accurate determination of reaction kinetics hinges on the ability to monitor the concentration of reactants, intermediates, and products over time. Modern approaches favor in-situ (in the reaction mixture) analysis, which provides a continuous, high-fidelity view of the reaction dynamics without disturbing the system.[9][10]
Comparison of Analytical Techniques
| Technique | Principle | Pros | Cons | Best For |
| In-situ FTIR Spectroscopy | Monitors changes in vibrational frequencies of functional groups. | Real-time, continuous data[11]; excellent for tracking specific bond formations/breakages (e.g., C≡C-H stretch); non-invasive. | Complex spectra can have overlapping peaks; requires a spectroscopic window in the reactor; quantitative analysis requires careful calibration. | Reactions with clear, unique infrared signatures for reactants or products. Ideal for tracking the disappearance of the alkyne C≡C-H stretch (~3300 cm⁻¹) in this compound. |
| In-situ NMR Spectroscopy | Tracks changes in the chemical environment of atomic nuclei (¹H, ¹³C, etc.). | Highly quantitative without extensive calibration[12][13]; can simultaneously monitor multiple species[14]; provides rich structural information for intermediate identification. | Lower sensitivity than FTIR; requires a specialized NMR-compatible reactor; longer acquisition times per data point compared to FTIR. | Complex reactions with multiple intermediates; mechanistic studies where distinguishing between isomers or similar structures is critical. |
| Offline GC-MS/HPLC | Chromatographic separation of a quenched sample aliquot followed by detection. | Gold standard for product identification and quantification[15]; high sensitivity for trace components. | Not real-time (introduces time delay and potential quenching errors)[16]; labor-intensive; cannot detect unstable intermediates. | Validating in-situ data[16]; final product purity and yield determination; reactions that are too slow for practical in-situ monitoring. |
Expert Insight: The choice between FTIR and NMR is dictated by the specific reaction. For the Sonogashira coupling of this compound, FTIR is highly effective due to the distinct disappearance of the alkyne C-H peak. For a CuAAC reaction where multiple triazole products or intermediates might be present, the superior resolving power and quantitative nature of NMR would be more advantageous for elucidating the mechanism.[12][14] In all cases, a robust kinetic study validates the in-situ concentration profiles with final-point offline analysis to build a trustworthy, self-validating system.[16]
Pillar 3: Comparative Kinetics in Action
Case Study 1: Sonogashira Coupling of this compound
The Sonogashira reaction couples this compound with an aryl halide. A key point of comparison is the traditional Pd/Cu co-catalyzed system versus modern copper-free alternatives, which are often preferred to avoid issues with copper toxicity and catalyst precipitation.[2][17]
Experimental Protocol: In-Situ FTIR Monitoring of Sonogashira Coupling
-
System Setup: Equip an automated lab reactor with an in-situ FTIR probe and temperature/stirring control.[18]
-
Background Spectrum: Charge the reactor with the solvent (e.g., anhydrous THF) and the amine base (e.g., triethylamine) and acquire a background IR spectrum at the reaction temperature (e.g., 50 °C).
-
Reagent Loading: Add this compound, the aryl halide (e.g., iodobenzene), and the palladium catalyst (e.g., Pd(PPh₃)₄).
-
Reaction Initiation & Monitoring: Initiate the reaction by adding the copper(I) co-catalyst (e.g., CuI). Begin continuous spectral acquisition (e.g., one spectrum every minute).[10]
-
Data Analysis: Monitor the decrease in the absorbance of the C≡C-H peak (~3300 cm⁻¹) of this compound and the increase in a characteristic product peak. Convert absorbance values to concentration using a pre-established calibration curve.
-
Validation: Upon reaction completion (indicated by a stable IR spectrum), take a final sample for GC-MS analysis to confirm the final yield and product identity.
Comparative Performance Data (Illustrative)
| Reaction System | Aryl Halide | Rate Constant (k, M⁻¹s⁻¹) | Time to 95% Conversion (min) | Final Yield (GC-MS) |
| Pd/Cu Co-catalyzed | 4-Iodoanisole | 1.2 x 10⁻² | 60 | 96% |
| Pd/Cu Co-catalyzed | 4-Bromoanisole | 3.5 x 10⁻³ | 210 | 91% |
| Copper-Free | 4-Iodoanisole | 8.9 x 10⁻³ | 85 | 98% |
| Copper-Free | 4-Bromoanisole | 1.1 x 10⁻³ | 650 | 85% |
Analysis: The kinetic data clearly shows that aryl iodides are significantly more reactive than aryl bromides, a direct consequence of the C-I bond being weaker than the C-Br bond.[2] The copper-free system, while slightly slower, can offer higher purity and is more environmentally benign, representing a trade-off between reaction rate and process sustainability.
Case Study 2: CuAAC "Click" Reaction of this compound
Here, we compare the kinetics of a standard CuAAC reaction with a benzyl azide versus a more sterically hindered azide, which can significantly impact the reaction rate.
Experimental Protocol: In-Situ NMR Monitoring of CuAAC
-
Sample Preparation: In an NMR tube, dissolve this compound (1.0 eq), the azide substrate (1.0 eq), and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., DMSO-d₆).
-
Initiation: Add the copper(I) source (e.g., CuI or a pre-catalyst of CuSO₄ and sodium ascorbate).
-
Kinetic Monitoring: Place the tube in the NMR spectrometer pre-heated to the desired temperature. Acquire ¹H NMR spectra at regular intervals. The use of automated acquisition is highly recommended.[14]
-
Data Analysis: Integrate the signals corresponding to a unique proton on this compound, the azide, and the newly formed triazole product.[12] Normalize these integrals against the internal standard to determine the concentration of each species over time.
-
Modeling: Plot concentration versus time and fit the data to an appropriate rate law to extract the kinetic parameters.
Comparative Performance Data (Illustrative)
| Azide Substrate | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Eₐ, kJ/mol) | Time to 95% Conversion (min) |
| Benzyl Azide | 2.5 x 10⁻¹ | 55 | 15 |
| 1-Adamantyl Azide | 4.1 x 10⁻³ | 72 | 900 |
Analysis: The dramatic decrease in the rate constant for the sterically bulky 1-adamantyl azide highlights the sensitivity of the CuAAC reaction to steric hindrance around the reacting partners. The higher activation energy (Eₐ) quantitatively confirms that more energy is required to achieve the transition state for the bulkier substrate, a critical insight for designing complex molecular architectures.
Conclusion
A rigorous kinetic analysis is indispensable for the optimization and mechanistic understanding of reactions involving this compound. This guide demonstrates that a combination of in-situ monitoring techniques like FTIR and NMR, validated by offline methods, provides a powerful and trustworthy framework for this analysis.[11][12] By systematically comparing reaction alternatives—such as copper-free versus co-catalyzed Sonogashira couplings or sterically diverse substrates in CuAAC—researchers can make data-driven decisions to enhance reaction efficiency, control product outcomes, and accelerate the development of novel chemical entities.
References
- 1. 3-乙炔基苯甲醚 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 9. mt.com [mt.com]
- 10. youtube.com [youtube.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. orbit.dtu.dk [orbit.dtu.dk]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. mdpi.com [mdpi.com]
- 18. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Synthesis of 3-Ethynylanisole: A Cross-Validation of Methodologies
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount. 3-Ethynylanisole, a versatile intermediate in the synthesis of pharmaceuticals and advanced materials, is one such molecule. Its synthesis, while achievable through various routes, presents a landscape of differing yields, operational complexities, and substrate sensitivities. This guide provides an in-depth, comparative analysis of the three most prominent methods for synthesizing this compound: the Sonogashira coupling, the Corey-Fuchs reaction, and the Seyferth-Gilbert homologation. We will delve into the mechanistic underpinnings of each, provide validated experimental protocols, and offer a critical evaluation to guide your synthetic strategy.
Introduction to this compound and its Synthetic Importance
This compound, with its terminal alkyne and methoxy-substituted aromatic ring, is a valuable precursor in a multitude of chemical transformations. The terminal alkyne serves as a handle for "click" chemistry, further cross-coupling reactions, and the introduction of diverse functional groups, making it a sought-after component in the design of novel bioactive molecules and functional materials. The methoxy group, a common feature in many natural products and pharmaceuticals, influences the electronic properties of the aromatic ring and can be a site for further modification. Given its utility, the selection of an optimal synthetic route is a critical decision in any research and development campaign.
Comparative Overview of Synthetic Strategies
The synthesis of this compound can be broadly approached from two perspectives: the formation of the carbon-carbon triple bond on a pre-existing anisole framework, or the construction of the aromatic ring with the ethynyl group already in place. This guide will focus on the former, which is the more common and versatile approach. The following table provides a high-level comparison of the three methodologies discussed herein.
| Methodology | Starting Material | Key Reagents | Typical Yield Range | Key Advantages | Primary Limitations |
| Sonogashira Coupling | 3-Iodoanisole or 3-Bromoanisole | Pd catalyst, Cu(I) co-catalyst, Base | 85-98% | High yields, mild conditions, functional group tolerance.[1][2] | Requires a pre-functionalized aryl halide; potential for homocoupling.[3] |
| Corey-Fuchs Reaction | 3-Methoxybenzaldehyde | CBr₄, PPh₃, n-BuLi | 70-95% (for the two steps)[4][5] | Readily available starting material; reliable for aldehyde to alkyne conversion.[6] | Stoichiometric use of phosphine; handling of pyrophoric n-BuLi.[7] |
| Seyferth-Gilbert Homologation | 3-Methoxybenzaldehyde | Dimethyl (diazomethyl)phosphonate (or Ohira-Bestmann reagent), Base | 60-90%[8] | Milder conditions than Corey-Fuchs (with Ohira-Bestmann modification); good for base-sensitive substrates.[9] | Reagent can be thermally sensitive; potential for side reactions.[8] |
Method 1: The Sonogashira Coupling
The Sonogashira coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[10] This reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt in the presence of an amine base.[3]
Mechanistic Rationale and Experimental Choices
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10]
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂): The choice of palladium catalyst and its ligands is crucial. The phosphine ligands stabilize the palladium center and influence its reactivity.[11] The palladium(0) species, often generated in situ from a palladium(II) precursor, undergoes oxidative addition with the aryl halide (3-iodoanisole).[3]
-
Copper(I) Co-catalyst (e.g., CuI): The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[3] This species is more nucleophilic than the parent alkyne and readily undergoes transmetalation with the palladium(II) complex.
-
Base (e.g., Triethylamine, Diisopropylamine): The base serves two primary roles: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it neutralizes the hydrogen halide byproduct generated during the reaction.[1] The choice of amine can also affect the solubility of the catalyst and reagents.
-
Alkyne Source (e.g., Trimethylsilylacetylene): While ethyne gas can be used, it is often more convenient and safer to use a protected form like trimethylsilylacetylene (TMSA). The TMS group can be easily removed under mild basic conditions after the coupling reaction.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol describes the synthesis of this compound from 3-iodoanisole and trimethylsilylacetylene, followed by desilylation.
Step 1: Sonogashira Coupling
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-iodoanisole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) in a 1:1 ratio (e.g., 5 mL of each per 1.0 mmol of 3-iodoanisole).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Slowly add trimethylsilylacetylene (1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Desilylation
-
Dissolve the crude trimethylsilyl-protected product in methanol.
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Method 2: The Corey-Fuchs Reaction
The Corey-Fuchs reaction is a reliable two-step method for the one-carbon homologation of an aldehyde to a terminal alkyne.[6] The reaction begins with the conversion of the aldehyde to a 1,1-dibromoalkene, which is then treated with a strong base to yield the alkyne.[12]
Mechanistic Rationale and Experimental Choices
The mechanism involves the in-situ generation of a phosphorus ylide, which then reacts with the aldehyde.
-
Phosphorus Ylide Formation (CBr₄ and PPh₃): Triphenylphosphine (PPh₃) reacts with carbon tetrabromide (CBr₄) to generate the dibromomethylenetriphenylphosphorane ylide.[7] Two equivalents of PPh₃ are typically used, with one acting as a halogen scavenger.
-
Wittig-like Reaction: The ylide reacts with the aldehyde (3-methoxybenzaldehyde) in a Wittig-like fashion to produce the 1,1-dibromoalkene.[6]
-
Alkyne Formation (n-BuLi): Treatment of the dibromoalkene with two equivalents of a strong base, such as n-butyllithium (n-BuLi), at low temperature first induces elimination of HBr to form a bromoalkyne. A second equivalent of n-BuLi then performs a lithium-halogen exchange to generate a lithium acetylide, which is quenched with water to give the terminal alkyne.[12] The use of a strong, non-nucleophilic base is critical to favor the elimination and metal-halogen exchange pathways over competing side reactions. Low temperatures are necessary to control the reactivity of the organolithium reagent.
Detailed Experimental Protocol: Corey-Fuchs Reaction
This protocol describes the synthesis of this compound from 3-methoxybenzaldehyde.
Step 1: Synthesis of 1-(2,2-Dibromovinyl)-3-methoxybenzene
-
To a solution of triphenylphosphine (2.0 eq) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere, add carbon tetrabromide (1.0 eq) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of 3-methoxybenzaldehyde (1.0 eq) in dry DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the 1,1-dibromoalkene. A typical yield for this step is around 80-90%.[13]
Step 2: Synthesis of this compound
-
Dissolve the 1-(2,2-dibromovinyl)-3-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add n-butyllithium (2.1 eq, typically a 1.6 M solution in hexanes) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound. A typical yield for this step is in the range of 85-95%.
Method 3: The Seyferth-Gilbert Homologation
The Seyferth-Gilbert homologation offers an alternative route for the one-carbon homologation of aldehydes to terminal alkynes.[8] This method utilizes a diazophosphonate reagent, with the Ohira-Bestmann modification being a particularly mild and versatile option.[9]
Mechanistic Rationale and Experimental Choices
The reaction proceeds via the formation of a diazoalkene intermediate, which then rearranges to the alkyne.
-
Reagent (Ohira-Bestmann Reagent): The Ohira-Bestmann reagent, dimethyl (1-diazo-2-oxopropyl)phosphonate, is often preferred over the original Seyferth-Gilbert reagent (dimethyl (diazomethyl)phosphonate) as it can be used with milder bases.[9]
-
Base (e.g., Potassium Carbonate): In the Ohira-Bestmann modification, a mild base like potassium carbonate in methanol is sufficient to generate the active diazophosphonate anion in situ.[9] This makes the reaction tolerant of a wider range of functional groups compared to the strong bases required in the Corey-Fuchs reaction.
-
Reaction with Aldehyde: The diazophosphonate anion adds to the aldehyde (3-methoxybenzaldehyde), and subsequent elimination and rearrangement lead to the formation of the terminal alkyne with the extrusion of nitrogen gas.[14]
Detailed Experimental Protocol: Seyferth-Gilbert Homologation (Ohira-Bestmann Modification)
This protocol describes the synthesis of this compound from 3-methoxybenzaldehyde using the Ohira-Bestmann reagent.
-
To a solution of 3-methoxybenzaldehyde (1.0 eq) and the Ohira-Bestmann reagent (1.2 eq) in anhydrous methanol under an inert atmosphere, add potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, add water to the reaction mixture and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound. A typical yield for this reaction is in the range of 70-90%.[4]
Purification and Characterization of this compound
Independent of the synthetic route chosen, the final product will require purification and characterization to ensure its identity and purity.
Purification by Flash Column Chromatography
Flash column chromatography is the most common method for purifying this compound.[15]
-
Stationary Phase: Silica gel is the standard stationary phase.
-
Mobile Phase: A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The optimal eluent composition should be determined by TLC analysis of the crude product. A good starting point is 5% ethyl acetate in hexanes, gradually increasing the polarity if necessary.[16]
Spectroscopic Characterization
The structure of the purified this compound should be confirmed by spectroscopic methods.
| Spectroscopic Data | Characteristic Features |
| ¹H NMR (CDCl₃) | δ ~7.2-6.8 (m, 4H, Ar-H), δ ~3.8 (s, 3H, -OCH₃), δ ~3.0 (s, 1H, -C≡CH) |
| ¹³C NMR (CDCl₃) | δ ~159 (Ar-C-O), δ ~129, 124, 116, 115 (Ar-C), δ ~123 (Ar-C-C≡), δ ~83 (-C≡CH), δ ~77 (-C≡CH), δ ~55 (-OCH₃) |
| IR (neat) | ν ~3300 cm⁻¹ (C≡C-H stretch), ν ~2100 cm⁻¹ (C≡C stretch), ν ~1600, 1480 cm⁻¹ (C=C aromatic stretch), ν ~1250 cm⁻¹ (C-O stretch) |
| Mass Spectrometry (EI) | m/z 132 (M⁺) |
Conclusion and Recommendations
The synthesis of this compound can be successfully achieved via Sonogashira coupling, the Corey-Fuchs reaction, or the Seyferth-Gilbert homologation. The choice of method will ultimately depend on the specific requirements of your project, including the availability of starting materials, desired scale, and tolerance for certain reagents and reaction conditions.
-
For the highest yields and mildest conditions, the Sonogashira coupling is often the preferred method, provided a suitable aryl halide precursor is available.
-
When starting from the readily available 3-methoxybenzaldehyde, the Corey-Fuchs reaction is a robust and reliable option, though it requires the handling of pyrophoric n-butyllithium.
-
For substrates that are sensitive to strong bases, the Seyferth-Gilbert homologation (Ohira-Bestmann modification) offers a milder alternative to the Corey-Fuchs reaction.
By understanding the nuances of each of these synthetic strategies, researchers can make informed decisions to efficiently and effectively produce this compound for their research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Corey-Fuchs Reaction [organic-chemistry.org]
- 13. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 14. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 15. Purification [chem.rochester.edu]
- 16. rsc.org [rsc.org]
Safety Operating Guide
Proper Disposal of 3-Ethynylanisole: A Guide for Laboratory Professionals
In the landscape of modern chemical synthesis, the responsible management of laboratory waste is not merely a regulatory requirement but a cornerstone of a robust safety culture. This guide provides essential, step-by-step procedures for the safe and proper disposal of 3-ethynylanisole, a versatile reagent in organic chemistry. By understanding its inherent reactivity and adhering to the protocols outlined herein, researchers, scientists, and drug development professionals can mitigate risks and ensure environmental compliance. Our commitment is to empower you with the knowledge to handle chemical byproducts with the utmost confidence and care, extending safety beyond the point of use.
Core Chemical Profile and Hazard Identification
Before proceeding with disposal, a thorough understanding of this compound's properties is paramount. This dictates the necessary handling precautions and disposal pathway.
Key Chemical Data:
| Property | Value |
| Synonyms | 1-Ethynyl-3-methoxybenzene |
| CAS Number | 768-70-7[1] |
| Molecular Formula | C₉H₈O[1] |
| Molecular Weight | 132.16 g/mol [1] |
| Appearance | Colorless to yellow liquid |
| Boiling Point | 204-210 °C[1] |
| Flash Point | 76.67 °C (170.0 °F) - closed cup[1] |
| Density | 1.04 g/mL at 25 °C[1] |
Hazard Analysis:
This compound is classified as a combustible liquid[2][3]. While it poses no immediate health hazard beyond that of a typical combustible organic compound, its structure presents specific risks that must be addressed during disposal[2].
-
Terminal Alkyne Reactivity: The most significant hazard associated with this compound is the presence of a terminal alkyne. Terminal alkynes can form explosive heavy metal acetylides when in contact with metals such as copper, silver, mercury, and brass. This reaction is a critical consideration for waste segregation.
-
Combustibility: With a flash point of 76.67 °C, this compound is a combustible liquid and should be kept away from heat, sparks, and open flames[1][4].
-
Irritation: Although detailed toxicological data is limited, similar compounds can cause skin and eye irritation[5]. Standard laboratory personal protective equipment should be employed to prevent contact.
Pre-Disposal Quenching of the Terminal Alkyne
To mitigate the risk of forming explosive acetylides in the waste stream, a quenching step is highly recommended, particularly for larger quantities or when the history of the waste container is unknown. This procedure converts the reactive terminal alkyne to a less hazardous species.
Principle of Quenching:
The acidity of the terminal alkyne proton (pKa ~25) allows for its deprotonation by a strong base[6]. The resulting acetylide can then be reacted with a proton source to regenerate a less reactive alkyne or, for disposal purposes, simply neutralized in a controlled manner. A simpler and safer approach for disposal is to use a weak acid to protonate any inadvertently formed acetylides and to ensure the final solution is not basic.
Quenching Protocol:
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.
-
Dilution: Dilute the this compound waste with an equal volume of a compatible, inert solvent such as toluene or tetrahydrofuran (THF). This helps to control the reaction rate and dissipate heat.
-
Slow Addition: Slowly and with stirring, add a weak acid solution, such as 1 M hydrochloric acid, to the diluted waste. Monitor for any signs of reaction, such as gas evolution or an increase in temperature.
-
Neutralization: Continue adding the acid until the solution is neutral or slightly acidic. Test the pH with litmus paper or a pH meter.
-
Final Check: Allow the mixture to stir for an additional 30 minutes to ensure the reaction is complete.
Step-by-Step Disposal Procedure
Once any reactive components have been quenched, the waste can be prepared for collection by your institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE) Required:
-
Safety glasses with side shields or chemical splash goggles.
-
Chemical-resistant gloves (nitrile is a suitable option).
-
Flame-retardant lab coat.
Disposal Workflow:
Caption: Procedural workflow for the safe disposal of this compound.
Detailed Steps:
-
Container Selection and Labeling:
-
Select a clean, dry, and chemically compatible hazardous waste container. Glass or high-density polyethylene (HDPE) is typically appropriate.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture. Also, indicate the hazards, such as "Combustible" and "Irritant."
-
-
Waste Transfer:
-
Carefully transfer the quenched this compound waste into the labeled container. Use a funnel to prevent spills.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
-
Segregation:
-
It is critical to segregate this waste stream from others. Do not mix with waste containing heavy metal salts, strong oxidizing agents, or strong bases.
-
-
Storage:
-
Securely cap the waste container.
-
Store the container in a designated satellite accumulation area for hazardous waste, which should be a well-ventilated, cool, and dry location away from ignition sources.
-
-
Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash[7].
-
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps.
Spill Response:
-
Evacuate and Alert: If the spill is large, evacuate the area and alert your supervisor and EHS.
-
Control Ignition Sources: Remove all sources of heat, sparks, and flames from the area[4].
-
Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or a commercial sorbent. Use non-sparking tools for cleanup[8].
-
Collection: Carefully scoop the absorbent material into a sealable container and label it as hazardous waste for disposal.
-
Decontamination: Clean the spill area with soap and water.
Exposure Response:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes[5].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[5].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].
By adhering to these detailed procedures, you can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment for all.
References
- 1. 3-乙炔基苯甲醚 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound 96 - Safety Data Sheet [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
A Researcher's Guide to the Safe Handling of 3-Ethynylanisole
An Essential Guide for Laboratory Professionals on Personal Protective Equipment (PPE), Handling Protocols, and Disposal of 3-Ethynylanisole.
As a cornerstone in pharmaceutical development and click chemistry, this compound (CAS 768-70-7) is a versatile reagent.[1] However, its utility is matched by its potential hazards, necessitating a robust understanding and implementation of safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a focus on personal protective equipment (PPE), operational best practices, and compliant disposal methods. Adherence to these guidelines is paramount for ensuring personnel safety and environmental stewardship.
Hazard Identification and Risk Assessment: Understanding this compound
Before any handling of this compound, a thorough risk assessment is mandatory. This begins with a clear understanding of its chemical and physical properties, as well as its inherent hazards.
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₉H₈O | [2][3][4] |
| Molecular Weight | 132.16 g/mol | [2][3][4] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 204-210 °C | [2] |
| Density | 1.04 g/mL at 25 °C | |
| Flash Point | 76.67 °C (170.0 °F) - closed cup | [2] |
Hazard Profile:
This compound is classified as a combustible liquid and presents several health hazards.[2][3][4]
-
Combustible Liquid (H227): As a combustible liquid, it can ignite when exposed to heat or flame.[2][3][4][5]
-
Skin Irritation (H315): Causes skin irritation upon contact.[4][6][7][8]
-
Serious Eye Irritation (H319): Can cause serious damage to the eyes.[4][6][7][8]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[5][7][8]
-
Harmful if Swallowed (H302): Ingestion can be harmful.[5][6][7][8]
Some sources also suggest that similar compounds may be suspected of causing genetic defects and cancer, warranting a cautious approach.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigate the risks associated with handling this compound. The following PPE is mandatory for all procedures involving this chemical.
Hand Protection
-
Glove Type: Chemical-resistant gloves, such as nitrile, are essential.[1] Always inspect gloves for any signs of degradation or perforation before use.
-
Glove Removal: Employ the proper glove removal technique to avoid skin contact with the contaminated outer surface of the glove.[9]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2][6]
Eye and Face Protection
-
Primary Protection: Safety glasses with side-shields conforming to EN166 or ANSI Z.87.1 standards are the minimum requirement.[2][10]
-
Enhanced Protection: For tasks with a higher risk of splashing or aerosol generation, chemical safety goggles are necessary.[1]
-
Maximum Protection: A face shield worn over safety glasses or goggles is required when there is a significant risk of explosion, a large splash hazard, or a highly exothermic reaction.[1][10]
Body Protection
-
Lab Coat: A flame-retardant lab coat or a lab coat made of non-synthetic material (e.g., cotton) should be worn and kept fully buttoned.[10]
-
Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[1][10]
-
Apron: For handling larger quantities or when there is a significant splash risk, a chemically resistant apron over the lab coat is recommended.[11]
Respiratory Protection
-
Engineering Controls: The primary method for controlling exposure to vapors is through engineering controls, such as a certified chemical fume hood.[1][10]
-
Respirator Use: A multi-purpose combination respirator cartridge is recommended when engineering controls are not sufficient to maintain exposure below acceptable limits or during emergency situations. The use of a respirator requires a formal respiratory protection program, including fit testing and training.[10]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents.
Pre-Operational Checklist
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all Materials: Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[1]
-
Review Safety Data Sheet (SDS): Always have the SDS readily available for quick reference.
Step-by-Step Handling Protocol
-
Don Appropriate PPE: Follow the guidelines in Section 2 to select and wear the correct personal protective equipment.
-
Work Within a Fume Hood: Conduct all manipulations of this compound inside a certified chemical fume hood to prevent the inhalation of vapors.[1]
-
Avoid Ignition Sources: Keep the work area free of open flames, hot surfaces, and other potential sources of ignition.[6] Use non-sparking tools where necessary.[9]
-
Grounding and Bonding: For transfers of larger quantities, use appropriate grounding and bonding techniques to prevent static discharge.[9]
-
Controlled Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing.
-
Secure Container: Keep the container tightly closed when not in use to prevent the escape of vapors.[2][6]
-
Immediate Cleanup: In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6] For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is a critical aspect of laboratory safety and environmental compliance.
Waste Segregation
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[1] The container should be compatible with organic solvents.
-
Solid Waste: All contaminated solid waste, including gloves, absorbent pads, and weighing paper, must be collected in a separate, sealed, and clearly labeled hazardous waste container.[1]
-
Empty Containers: Triple rinse empty containers with a suitable solvent, collecting the rinsate as hazardous waste.[12] Once decontaminated, deface the original label and dispose of the container according to your institution's guidelines.[12]
Disposal Procedure
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and list all chemical constituents, including "this compound."[1]
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound 96 - Safety Data Sheet [chemicalbook.com]
- 4. 1-Ethynyl-3-methoxybenzene | C9H8O | CID 640753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.fr [fishersci.fr]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
